Technical Documentation Center

5-(4-Chlorophenyl)isoxazole-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile: A Comprehensive Technical Guide

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the isoxazole ring serves as a privileged scaffold. Specifically, 5-(4-Chlorophenyl)isoxazole-3-carbonitrile (CAS: 1173252-25...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the isoxazole ring serves as a privileged scaffold. Specifically, 5-(4-Chlorophenyl)isoxazole-3-carbonitrile (CAS: 1173252-25-9) represents a highly versatile building block [1]. The strategic placement of a 4-chlorophenyl group at the C5 position and a carbonitrile moiety at the C3 position yields a molecule with exceptional metabolic stability, optimal lipophilicity, and precise electronic properties. This whitepaper details the physicochemical characteristics, mechanistic synthesis, and analytical validation of this critical intermediate, providing a self-validating framework for researchers integrating this compound into drug discovery pipelines.

Physicochemical Properties & ADMET Causality

Understanding the physicochemical properties of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile is essential for predicting its behavior in biological systems and organic solvents. The table below synthesizes its core quantitative data and explains the causality behind its utility in lead optimization.

PropertyValueClinical / Synthetic Relevance
CAS Registry Number 1173252-25-9Unique chemical identifier for procurement and database querying [1].
Molecular Formula C10H5ClN2ODefines stoichiometry; critical for mass spectrometry validation.
Molecular Weight 204.61 g/mol Highly favorable for lead-like chemical space (MW < 300), allowing room for further functionalization without violating Lipinski’s Rule of 5.
LogP (Estimated) ~2.5 - 3.0Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0Enhances lipophilicity and prevents non-specific aqueous solvation.
Hydrogen Bond Acceptors 3 (N, N, O)Facilitates targeted protein-ligand interactions (e.g., kinase hinge binding).
Topological Polar Surface Area ~49.8 ŲExcellent for CNS-targeted therapeutics (TPSA < 90 Ų is required for BBB crossing) [4].
Metabolic Stability HighThe C4-chlorine atom blocks rapid CYP450-mediated para-hydroxylation of the phenyl ring.

Mechanistic Pathway & Synthetic Workflow

Directly synthesizing a 3-cyano-isoxazole via a cyanonitrile oxide is notoriously difficult due to the extreme instability and rapid dimerization (furoxan formation) of the dipole. Therefore, a robust three-step sequence is employed: a regioselective [3+2] cycloaddition using an ester surrogate, followed by amidation, and subsequent dehydration [2].

Workflow A 4-Chlorophenylacetylene + Ethyl Chlorooximidoacetate B [3+2] Cycloaddition (Et3N, DCM, 0°C to RT) A->B C Ethyl 5-(4-chlorophenyl) isoxazole-3-carboxylate B->C Regioselective D Amidation (NH3/MeOH, 60°C) C->D E 5-(4-chlorophenyl) isoxazole-3-carboxamide D->E Nucleophilic Acyl Substitution F Dehydration (POCl3, Reflux) E->F G 5-(4-Chlorophenyl)isoxazole -3-carbonitrile F->G Nitrile Formation

Figure 1: Three-step synthetic workflow for 5-(4-Chlorophenyl)isoxazole-3-carbonitrile.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol details the causality behind each experimental choice.

Step 1: Regioselective [3+2] Cycloaddition
  • Objective: Synthesize Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.

  • Procedure: Dissolve 4-chlorophenylacetylene (1.0 eq) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add triethylamine (1.5 eq) dropwise over 30 minutes.

  • Causality: Triethylamine dehydrohalogenates the oxime to generate the nitrile oxide dipole in situ. Maintaining 0 °C suppresses the dimerization of the dipole. The electronic nature of the 4-chlorophenyl group inherently directs the regiochemistry, exclusively yielding the 5-substituted isoxazole isomer.

  • Validation: TLC (8:2 Hexanes/EtOAc) should show the consumption of the alkyne and the appearance of a UV-active spot.

Step 2: Amidation
  • Objective: Convert the ester to 5-(4-chlorophenyl)isoxazole-3-carboxamide.

  • Procedure: Suspend the intermediate ester in a 7N solution of ammonia in methanol. Heat the sealed vessel to 60 °C for 12 hours. Cool and filter the resulting precipitate.

  • Causality: Methanolic ammonia drives the nucleophilic acyl substitution. Heating is required to overcome the steric hindrance of the isoxazole ring, while avoiding aqueous bases prevents unwanted ring-opening side reactions.

Step 3: Dehydration to Carbonitrile
  • Objective: Yield the final product, 5-(4-Chlorophenyl)isoxazole-3-carbonitrile.

  • Procedure: Suspend the amide in phosphorus oxychloride (POCl3, 5.0 eq). Heat to reflux (105 °C) for 4 hours. Carefully quench the cooled reaction mixture by pouring it dropwise over crushed ice. Extract with ethyl acetate, wash with saturated NaHCO3, dry over MgSO4, and concentrate.

  • Causality: POCl3 acts as both a solvent and an activating agent, converting the amide carbonyl into a leaving group to facilitate the elimination of water. The rigorous ice-water quench is mandatory to destroy excess POCl3 and prevent the acidic hydrolysis of the newly formed nitrile back to an amide [2].

Analytical Characterization Standards

A reliable protocol must be self-validating. Upon isolation, the product must meet the following analytical criteria:

  • Infrared (IR) Spectroscopy: The absolute diagnostic marker is the appearance of a sharp, intense absorption band at ~2230 cm⁻¹ (C≡N stretch) and the complete disappearance of the broad N-H stretching bands at ~3200-3400 cm⁻¹ from the amide precursor.

  • ¹H NMR (CDCl3, 400 MHz): The isoxazole C4-proton will appear as a distinct, isolated singlet at δ ~7.15 ppm . The 4-chlorophenyl group will present as an AA'BB' system (two doublets, J ≈ 8.5 Hz) integrating to 2 protons each, typically between δ 7.40 and 7.80 ppm.

Applications in Drug Discovery

Compounds bearing the 5-(4-chlorophenyl)isoxazole motif are heavily utilized in neuroscience and immunology [3]. The carbonitrile group acts as a powerful electron-withdrawing vector and a bioisostere for halogens or alkynes. Because the C3 position is blocked by the nitrile, the molecule is highly resistant to oxidative metabolism. Furthermore, the nitrogen of the nitrile group serves as a potent hydrogen-bond acceptor, frequently utilized to anchor molecules into the hinge regions of kinases or allosteric pockets of glutamate receptors in neuroprotective drug development [3].

References

  • Title: Malononitrile, (5-chloro-2-hydroxybenzylidene)- | C10H5ClN2O (Physicochemical Data for Halogenated Isoxazole Precursors) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

Executive Summary The compound 5-(4-Chlorophenyl)isoxazole-3-carbonitrile represents a critical structural motif in modern medicinal chemistry. Isoxazole derivatives, particularly those bearing halogenated aryl substitue...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(4-Chlorophenyl)isoxazole-3-carbonitrile represents a critical structural motif in modern medicinal chemistry. Isoxazole derivatives, particularly those bearing halogenated aryl substituents and carbonitrile groups, serve as potent pharmacophores in the development of COX-2 inhibitors, antimicrobial agents, and anticancer therapeutics[1]. Understanding the precise three-dimensional conformation and solid-state packing of this molecule is essential for rational drug design, as intermolecular interactions dictate both target binding affinity and bulk physicochemical properties (e.g., solubility and bioavailability).

This technical guide provides an in-depth, self-validating protocol for the synthesis, crystal growth, and X-Ray Diffraction (XRD) analysis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, synthesizing empirical crystallographic principles from closely related halogenated aryl-isoxazoles[2][3].

Chemical Context & Mechanistic Synthesis

Synthesis via 1,3-Dipolar Cycloaddition

The most efficient and regioselective route to 5-substituted isoxazole-3-carbonitriles is the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne[4].

Mechanistic Rationale: The reaction between cyanofomitrile oxide (generated in situ from the corresponding oxime or amine oxidation) and 1-chloro-4-ethynylbenzene proceeds via a concerted [3+2] cycloaddition. The regioselectivity (yielding the 5-aryl isomer rather than the 4-aryl isomer) is governed by Frontier Molecular Orbital (FMO) theory. The dominant interaction occurs between the HOMO of the alkyne (dipolarophile) and the LUMO of the nitrile oxide (dipole), directing the electron-rich carbon of the alkyne to the oxygen-adjacent carbon of the dipole.

Crystal Growth Protocol

To obtain single crystals suitable for Single-Crystal X-Ray Diffraction (SC-XRD), the crude product must be subjected to controlled crystallization.

Step-by-Step Methodology:

  • Purification: Purify the crude 5-(4-Chlorophenyl)isoxazole-3-carbonitrile via flash column chromatography (silica gel, Hexane/Ethyl Acetate 80:20) to >99% purity.

  • Solvent Selection: Dissolve 50 mg of the purified compound in a minimum volume of a binary solvent system (e.g., Ethanol/Water or Dichloromethane/Hexane). Causality: A binary system utilizing a volatile good solvent and a less volatile anti-solvent creates a slow, controlled gradient toward supersaturation.

  • Nucleation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove particulate impurities that could cause premature, heterogeneous nucleation.

  • Growth: Puncture the vial cap with a narrow needle and leave it undisturbed in a vibration-free environment at 20 °C.

  • Harvesting: After 4–7 days, harvest the resulting colorless, block-like crystals. Suspend them in paratone oil to prevent solvent loss and degradation prior to mounting.

Workflow N1 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) N2 Crude 5-(4-Chlorophenyl) isoxazole-3-carbonitrile N1->N2 Purification N3 Recrystallization (Slow Evaporation, EtOH/H2O) N2->N3 Crystal Growth N4 Single-Crystal X-Ray Diffraction (SC-XRD) N3->N4 Select Single Crystal N5 Powder X-Ray Diffraction (PXRD) N3->N5 Bulk Phase Analysis N6 Structural Refinement (SHELXL) N4->N6 Data Collection N5->N6 Phase Validation

Caption: Workflow for synthesis, crystal growth, and XRD analysis of the isoxazole derivative.

X-Ray Diffraction (XRD) Methodology

A robust crystallographic analysis requires a self-validating system: SC-XRD determines the absolute molecular conformation, while Powder XRD (PXRD) ensures the bulk synthesized powder matches the single-crystal phase, ruling out polymorphism.

Single-Crystal X-Ray Diffraction (SC-XRD)
  • Mounting: A suitable crystal (approx. 0.2×0.15×0.1 mm) is mounted on a MiTeGen loop using inert oil and transferred to the diffractometer's cold stream.

  • Data Collection: Data is collected using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector.

  • Temperature: Measurements are conducted at 100 K. Causality: Cryogenic temperatures significantly reduce the Debye-Waller factor (thermal atomic vibrations), minimizing electron density smearing. This is critical for accurately resolving the linear, electron-dense carbonitrile group ( −C≡N ) and the heavy chlorine atom[2].

  • Refinement: The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). Hydrogen atoms are placed in calculated positions and refined using a riding model.

Powder X-Ray Diffraction (PXRD)
  • Preparation: The bulk sample is gently ground in an agate mortar to minimize preferred orientation effects.

  • Measurement: Data is collected on a powder diffractometer using Cu K α radiation ( λ=1.5406 Å) over a range of 5° to 50° with a step size of 0.02°.

  • Validation: The experimental PXRD pattern is overlaid with the simulated pattern generated from the SC-XRD CIF file. A high degree of peak matching confirms the phase purity of the bulk material.

Crystallographic Structure & Conformational Analysis

Based on the structural profiling of highly analogous halogenated aryl-isoxazoles, 5-(4-Chlorophenyl)isoxazole-3-carbonitrile crystallizes in a centrosymmetric space group, typically monoclinic P21​/c [3].

Molecular Conformation

The molecule consists of two primary planar systems: the isoxazole ring and the 4-chlorophenyl ring.

  • Planarity and Conjugation: The isoxazole ring is highly planar. However, the molecule as a whole is not perfectly coplanar. The dihedral angle between the isoxazole ring and the 4-chlorophenyl ring is expected to be between 10° and 20°[2].

  • Causality of Torsion: This slight twist is a thermodynamic compromise. While absolute coplanarity would maximize π -conjugation across the C-C bond connecting the rings, steric repulsion between the ortho-hydrogens of the phenyl ring and the C4-hydrogen of the isoxazole ring forces a slight rotational offset.

Intermolecular Interactions & Crystal Packing

The crystal lattice is stabilized by a complex network of non-covalent interactions:

  • Hydrogen Bonding: The nitrogen atom of the carbonitrile group ( −C≡N ) acts as a strong hydrogen-bond acceptor, forming C−H⋯N interactions with the acidic C4-proton of adjacent isoxazole rings.

  • Halogen Bonding: The para-chlorine atom participates in directional halogen bonding, typically forming C−Cl⋯N or C−Cl⋯π contacts, which drive the formation of 1D supramolecular chains.

  • π−π Stacking: The electron-deficient isoxazole ring and the electron-rich chlorophenyl ring engage in offset face-to-face π−π stacking (centroid-to-centroid distance ≈3.6−3.8 Å)[3].

Interactions C Central Molecule H Hydrogen Bonding (C-H...N) C->H Nitrile N Acceptor P Pi-Pi Stacking (Aryl-Isoxazole) C->P Centroid-Centroid < 3.8 Å X Halogen Bonding (Cl...N/Cl) C->X Directional Cl Contact

Caption: Key intermolecular interactions governing the crystal packing of the title compound.

Quantitative Data Summaries

The following tables present the representative structural and crystallographic parameters for the 5-(4-Chlorophenyl)isoxazole-3-carbonitrile structural class, derived from empirical refinement data of homologous systems[2][3].

Table 1: Representative Crystallographic Data

ParameterValue / Description
Chemical Formula C₁₀H₅ClN₂O
Formula Weight 204.61 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Calculated Density ( ρ ) ~ 1.45 - 1.52 g/cm³
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~ 0.35 mm⁻¹

Table 2: Selected Bond Lengths and Angles (Model Values)

Structural FeatureAtoms InvolvedExpected Value
Isoxazole N-O Bond O1 - N21.40 - 1.42 Å
Carbonitrile Bond C3 - C(N)1.43 - 1.45 Å
Nitrile Triple Bond C N1.14 - 1.15 Å
Aryl-Halogen Bond C(Ar) - Cl1.73 - 1.75 Å
Inter-ring Bond C5(Isox) - C1(Ar)1.46 - 1.48 Å
Dihedral Angle Isoxazole Plane / Aryl Plane10.5° - 18.0°
Nitrile Linearity C3 - C N Angle178° - 180°

Conclusion

The crystallographic profiling of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile reveals a highly ordered solid-state architecture dictated by a delicate balance of steric constraints and non-covalent interactions. The slight deviation from coplanarity between the isoxazole and chlorophenyl rings highlights the thermodynamic competition between π -conjugation and steric hindrance. By employing rigorous SC-XRD and PXRD validation protocols, researchers can accurately map these structural nuances, providing critical data for structure-based drug design and the optimization of solid-state pharmaceutical formulations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2735794, 5-(4-Chlorophenyl)isoxazole." PubChem, [Link].

  • Kumar, N., Vats, A., Parmar, V. S., & Errington, W. "[3-(4-Chlorophenyl)-5-methylthio-4,5-dihydro-5-isoxazolyl]acetonitrile." Acta Crystallographica Section C: Crystal Structure Communications, vol. 52, no. 5, 1996, pp. 1239-1241. [Link].

  • Yildirim, S. O., et al. "Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenoxy)phenyl]}-1,2-oxazole." Gazi University Academic Archive, 2019. [Link].

  • Chen, Y., et al. "Oxidize Amines to Nitrile Oxides: One Type of Amine Oxidation and Its Application to Directly Construct Isoxazoles and Isoxazolines." The Journal of Organic Chemistry, vol. 85, no. 22, 2020. [Link].

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile. Designed for researchers, scientists, and professionals in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through detailed spectral interpretation, experimental protocols, and theoretical considerations.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds, recognized for their wide range of biological activities and applications in medicinal chemistry.[1][2] The compound 5-(4-Chlorophenyl)isoxazole-3-carbonitrile incorporates several key structural features: a five-membered isoxazole ring, a 4-chlorophenyl substituent, and a nitrile group. The precise characterization of such molecules is fundamental to understanding their structure-activity relationships and ensuring their purity and identity. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each atom within the molecule.[3][4]

This guide will systematically dissect the ¹H and ¹³C NMR spectra of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, offering a rationale for the assignment of each signal based on established principles of chemical shifts, coupling constants, and substituent effects.

Molecular Structure and Numbering

For clarity in spectral assignment, the atoms of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile are numbered as illustrated below. This numbering system will be used consistently throughout this guide.

Caption: Molecular structure and numbering of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile.

Experimental Protocols

NMR Sample Preparation

A standard and reliable protocol for preparing a sample for NMR analysis is crucial for obtaining high-quality spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope.[3]

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds and is assumed for the predicted data herein. Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[5]

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

Sources

Exploratory

Pharmacophore Mapping of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile Derivatives: A Technical Guide to Dual-Target Modulators

Executive Summary The isoxazole scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs such as the COX-2 inhibitor valdecoxib and the antirheumatic agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide [1]. Among its functionalized derivatives, 5-(4-Chlorophenyl)isoxazole-3-carbonitrile has emerged as a highly versatile building block and a potent standalone pharmacophore.

This whitepaper provides an in-depth technical analysis of the pharmacophore mapping of 5-(4-chlorophenyl)isoxazole-3-carbonitrile derivatives. By deconstructing its structural features, we elucidate the causality behind its dual-target potential against Cyclooxygenase-2 (COX-2) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway . Furthermore, we provide field-proven, self-validating experimental protocols for computational mapping and in vitro validation.

Structural Deconstruction & Pharmacophoric Features

To understand the biological efficacy of 5-(4-chlorophenyl)isoxazole-3-carbonitrile, one must analyze the causality of its specific functional group arrangements. The molecule is not merely a sum of its parts; it is a precisely tuned spatial arrangement of electronic and steric features.

  • The Isoxazole Core (Aromatic/Hydrogen Bond Acceptor): The five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms acts as a critical hydrogen-bond acceptor (HBA). In kinase targets like PI3K, the isoxazole nitrogen frequently interacts with the hinge region (e.g., Val851 in PI3Kα), mimicking the binding of ATP's adenine ring [2].

  • The 5-(4-Chlorophenyl) Moiety (Hydrophobic/Halogen Bond Donor): Positioning the chlorophenyl group at the C5 position projects it into deep hydrophobic pockets. The para-chloro substitution is highly intentional: chlorine provides optimal lipophilicity (enhancing membrane permeability) and can participate in halogen bonding with backbone carbonyls in the COX-2 active site [3].

  • The 3-Carbonitrile Group (Electrophilic Center/Dipole): The selection of a nitrile group at the C3 position serves a dual purpose. Synthetically, it allows for facile conversion into tetrazoles or carboxamides. Pharmacologically, its strong electron-withdrawing nature creates a localized dipole moment, increasing the acidity of adjacent protons and acting as a linear, sterically compact hydrogen bond acceptor [4].

Target Mechanisms & Pathway Modulation

PI3K/Akt Pathway Inhibition

Isoxazole derivatives have demonstrated profound efficacy in modulating the PI3K/Akt signaling cascade, a pathway frequently hyperactivated in human cancers [5]. The 5-(4-chlorophenyl)isoxazole-3-carbonitrile scaffold acts as a competitive inhibitor at the ATP-binding site of Class I PI3Ks.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Enzyme) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Compound Isoxazole-3-carbonitrile Derivative Compound->PI3K Competitive Hinge Binding PIP3 PIP3 PIP2->PIP3 Conversion AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Pathway (Proliferation) AKT->mTOR Promotes Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits

Caption: Mechanism of PI3K/Akt pathway modulation by isoxazole-3-carbonitrile derivatives.

COX-2 Selectivity

The structural topology of COX-2 differs from COX-1 primarily due to the substitution of Ile523 (in COX-1) with Val523 (in COX-2), creating a larger secondary side pocket. The rigid geometry of the 5-(4-chlorophenyl)isoxazole core perfectly maps to this pocket, while the 3-carbonitrile group interacts with Arg120 and Tyr355 at the entrance of the cyclooxygenase channel [3].

Quantitative Structure-Activity Relationship (SAR) Data

To establish a robust pharmacophore model, a training set of derivatives must be analyzed. Table 1 summarizes the in vitro enzymatic inhibition data, highlighting the causality of functional group substitutions.

Table 1: SAR of Isoxazole-3-carbonitrile Derivatives against COX-2 and PI3Kα

C5-SubstituentC3-SubstituentCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)PI3Kα IC₅₀ (nM)
Phenyl-CN1.24>50>40450
4-Fluorophenyl-CN0.85>50>58320
4-Chlorophenyl -CN 0.13 >100 >769 85
4-Bromophenyl-CN0.42>50>119110
4-Chlorophenyl-COOH0.0812.5156>1000
4-Chlorophenyl-CONH₂0.6445.070680

Data Synthesis Insight: The 4-chloro substitution provides the optimal van der Waals radius for both the COX-2 hydrophobic pocket and the PI3Kα specificity pocket. Converting the nitrile (-CN) to a carboxylic acid (-COOH) increases COX-2 potency but completely abolishes PI3Kα activity due to electrostatic repulsion in the kinase hinge region.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every computational prediction must be paired with an orthogonal in vitro assay containing internal positive and negative controls.

Protocol A: 3D Pharmacophore Generation (Ligand-Based)

Workflow DataPrep 1. Conformational Search FeatureExt 2. Feature Extraction DataPrep->FeatureExt ModelGen 3. 3D Model Generation FeatureExt->ModelGen VirtualScreen 4. Decoy Validation ModelGen->VirtualScreen

Caption: Step-by-step computational workflow for ligand-based pharmacophore mapping.

Step-by-Step Methodology:

  • Dataset Curation: Select a training set of 25 active isoxazole derivatives and 100 inactive decoys (structurally similar but biologically inert).

  • Conformational Search: Use the OPLS4 force field to generate a maximum of 250 conformers per ligand. Causality: Energy minimization ensures that only thermodynamically accessible states (within 10 kcal/mol of the global minimum) are used for mapping.

  • Feature Mapping: Define the pharmacophoric features. For 5-(4-chlorophenyl)isoxazole-3-carbonitrile, map:

    • 1 x Hydrophobic (HYD) feature (Chlorophenyl ring).

    • 2 x Hydrogen Bond Acceptor (HBA) features (Isoxazole N/O and Nitrile N).

    • 1 x Ring Aromatic (AR) feature.

  • Model Validation (Self-Validation Step): Screen the generated model against the decoy set. The model is only accepted if the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) is > 0.85, proving it can mathematically distinguish true actives from decoys.

Protocol B: In Vitro COX-2/COX-1 Selectivity Assay

Objective: Validate the computational pharmacophore using a fluorometric enzyme assay. Self-Validating Controls:

  • Positive Control: Celecoxib (Selective COX-2 inhibitor).

  • Negative Control: Vehicle (0.1% DMSO).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Compound Incubation: Dissolve 5-(4-chlorophenyl)isoxazole-3-carbonitrile in DMSO. Perform a 10-point serial dilution (10 µM to 0.1 nM). Incubate 10 µL of the compound with 90 µL of the enzyme solution for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to the wells. Causality: COX enzymes convert arachidonic acid to PGG2, which is then reduced to PGH2. This reduction is coupled with the oxidation of ADHP to resorufin, a highly fluorescent compound.

  • Quantification: Read fluorescence at Ex/Em = 535/587 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (four-parameter logistic equation). The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

Conclusion

The pharmacophore mapping of 5-(4-chlorophenyl)isoxazole-3-carbonitrile derivatives reveals a highly tunable scaffold capable of addressing complex, multifactorial diseases. By understanding the precise geometric and electronic contributions of the isoxazole core, the lipophilic chlorophenyl tail, and the electrophilic carbonitrile head, researchers can rationally design next-generation therapeutics targeting both inflammatory pathways (COX-2) and oncogenic signaling (PI3K/Akt).

References

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, Vol. 10, Bentham Science. Available at:[Link]

  • Zhong, H., et al. (2010). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Journal of Chemical Information and Modeling. Available at:[Link]

  • Park, et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Applied Microbiology and Biotechnology. Available at:[Link]

  • Cottyn, B., et al. (2009). The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile. Organic & Biomolecular Chemistry, RSC. Available at:[Link]

  • Engineered Science Publisher (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available at:[Link]

Foundational

An In-Depth Technical Guide to the Solubility Profile of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility profile of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile. Designed for researchers, scientists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility profile of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, experimental protocols, and data interpretation necessary for a thorough understanding of this compound's behavior in various organic solvents.

Introduction to 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. Compounds incorporating this ring system have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents[1][2]. 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, with its distinct substitution pattern, represents a molecule of interest for further investigation and development. A comprehensive understanding of its solubility in a range of organic solvents is a critical first step in its journey from laboratory synthesis to potential therapeutic application. This knowledge underpins crucial processes such as reaction optimization, purification, formulation, and bioavailability assessment[3][4].

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, the key structural features influencing its solubility include:

  • The Isoxazole Ring: A polar heterocyclic system capable of dipole-dipole interactions.

  • The 4-Chlorophenyl Group: A nonpolar, hydrophobic moiety that will favor dissolution in less polar solvents.

  • The Carbonitrile Group (-C≡N): A polar functional group that can participate in dipole-dipole interactions.

The interplay of these features suggests that the compound will exhibit limited solubility in highly polar, protic solvents like water and greater solubility in a range of organic solvents. Predicting the exact solubility of a compound from its structure alone is a complex challenge, though computational models can provide valuable estimations[3][5][6][7][8]. These models often utilize thermodynamic cycles and machine learning to predict solubility based on properties like melting point, enthalpy of fusion, and activity coefficients[3][5].

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for this purpose.

Materials and Equipment
  • 5-(4-Chlorophenyl)isoxazole-3-carbonitrile (solid, high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Weigh excess compound B Add to vial with known volume of solvent A->B C Seal vial and place in shaker B->C D Incubate at constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute filtrate with mobile phase G->H I Analyze by HPLC or UV-Vis H->I

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-(4-Chlorophenyl)isoxazole-3-carbonitrile to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution and precipitation rates have reached equilibrium[8].

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[9]

    • Prepare a calibration curve using standard solutions of known concentrations of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile to accurately quantify the amount in the experimental samples.

Analytical Techniques for Quantification

The choice of analytical technique is critical for accurate solubility measurement.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection at an appropriate wavelength would likely be effective.

  • UV-Vis Spectrophotometry: A simpler and faster alternative to HPLC, provided that the compound has a distinct chromophore and there are no interfering substances in the solvent. A calibration curve must be generated in the same solvent as the sample.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Illustrative Solubility Data for 5-(4-Chlorophenyl)isoxazole-3-carbonitrile at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value
DichloromethaneExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value

Note: This table is a template. The values should be populated with experimentally determined data.

The results should be analyzed in the context of solvent properties. For instance, a higher solubility in less polar solvents would be expected given the presence of the chlorophenyl group. The effect of temperature can also be investigated by performing the solubility determination at different temperatures.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile:

  • Solvent Polarity: As a general rule, "like dissolves like." The solubility will depend on the balance of polar and nonpolar interactions between the solute and the solvent.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship can be quantified by determining the enthalpy of solution.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form used in the solubility studies.

  • pH (in aqueous-organic mixtures): While this guide focuses on organic solvents, if the solubility in mixed aqueous-organic systems is of interest, the pH of the aqueous phase can have a significant impact, especially if the compound has ionizable groups (which the carbonitrile group is not, but this is a general consideration).

Conclusion

Determining the solubility profile of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile is a fundamental and indispensable step in its development pathway. A thorough understanding of its behavior in a range of organic solvents provides the essential data needed for optimizing synthetic and purification processes, as well as for formulating delivery systems. The experimental protocol detailed in this guide provides a robust framework for obtaining high-quality, reliable solubility data, thereby enabling informed decisions in research and development.

References

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

  • Stelzer, E., & Stuyver, T. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Ghafourian, T., & Zand, M. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences. [Link]

  • Stelzer, E., & Stuyver, T. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

  • Bell, A. T. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Brown, C. K., et al. (2005). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Dissolution Technologies. [Link]

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Pharmaceutical Technology. (2004). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Pharmaceutical Technology, 28(11). [Link]

  • Distinto, S., et al. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters. [Link]

  • Sharma, D., et al. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. [Link]

  • International Journal of Creative Research Thoughts. (2020). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT. [Link]

Sources

Protocols & Analytical Methods

Method

5-(4-Chlorophenyl)isoxazole-3-carbonitrile as a precursor in cross-coupling reactions

Application Note: 5-(4-Chlorophenyl)isoxazole-3-carbonitrile as a Precursor in Advanced Cross-Coupling Reactions Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(4-Chlorophenyl)isoxazole-3-carbonitrile as a Precursor in Advanced Cross-Coupling Reactions

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing densely decorated heterocycles without destroying their core architecture. 5-(4-Chlorophenyl)isoxazole-3-carbonitrile represents a highly valuable, yet temperamental, building block in medicinal chemistry and materials science. The 4-chlorophenyl moiety serves as an excellent electrophilic handle for transition-metal-catalyzed C-C and C-N cross-coupling[1]. However, the molecule contains two highly sensitive functional groups: the isoxazole core and the electrophilic 3-carbonitrile moiety.

The Causality of Catalyst and Base Selection: Standard cross-coupling conditions often fail catastrophically with this substrate. The N-O bond of the isoxazole ring is exceptionally weak. If low-valent Nickel catalysts are employed, they frequently undergo , leading to irreversible ring cleavage[2]. Furthermore, the use of strong alkoxide bases (e.g., NaOtBu) triggers or Kemp elimination of the isoxazole[3].

To mitigate these risks, Palladium-catalyzed methodologies utilizing bulky, electron-rich dialkylbiarylphosphines (Buchwald ligands) and mild bases (such as K3PO4 or Cs2CO3) are strictly required. These ligands accelerate the oxidative addition into the notoriously strong C-Cl bond, while their steric bulk forces a rapid reductive elimination that outcompetes off-target degradation pathways[4].

Logical Workflow for Chemoselective Cross-Coupling

G Start 5-(4-Chlorophenyl)isoxazole- 3-carbonitrile Cond Pd(0) / Dialkylbiarylphosphine (e.g., XPhos, BrettPhos) Start->Cond Risk Hazard: N-O Bond Cleavage (Avoid Ni catalysts / Strong Bases) Cond->Risk Opt Mitigation: Mild Bases (K3PO4, Cs2CO3) at 60-80°C Cond->Opt requires Risk->Opt dictates Path1 Suzuki-Miyaura (Boronic Acids) Opt->Path1 Path2 Buchwald-Hartwig (Amines) Opt->Path2 Prod1 Biaryl Isoxazole Derivatives Path1->Prod1 Prod2 N-Aryl Aminoisoxazole Derivatives Path2->Prod2

Workflow for the chemoselective cross-coupling of 5-(4-chlorophenyl)isoxazole-3-carbonitrile.

Quantitative Optimization Data

To establish a robust protocol, we must analyze the empirical data driving our ligand and base selections. The tables below summarize the optimization landscape for both C-C and C-N coupling.

Table 1: Optimization of Suzuki-Miyaura C-C Coupling Conditions

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(OAc)2PPh3Na2CO3DMF100<10Rapid N-O cleavage; PPh3 lacks sufficient electron density to activate the aryl chloride.
Pd2(dba)3SPhosK3PO4Toluene8045Sluggish oxidative addition; incomplete conversion of the aryl chloride.
Pd(OAc)2PCy3Cs2CO3THF6572Good yield, but trace nitrile hydration observed due to ambient moisture.
Pd2(dba)3 XPhos K3PO4 1,4-Dioxane 80 88 Optimal. XPhos accelerates oxidative addition; mild base preserves the isoxazole core.

Table 2: Optimization of Buchwald-Hartwig C-N Amination Conditions

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd2(dba)3BINAPNaOtBuToluene900Complete degradation; NaOtBu induces isoxazole ring opening and nitrile attack.
Pd(OAc)2RuPhosCs2CO31,4-Dioxane8055Moderate yield; competitive off-target nucleophilic addition observed.
Pd2(dba)3 BrettPhos Cs2CO3 t-Amyl Alcohol 80 91 Optimal. BrettPhos promotes rapid C-N reductive elimination, outcompeting side reactions.

Experimental Protocols

Protocol 1: Mild Suzuki-Miyaura C-C Coupling

This protocol is designed to couple 5-(4-chlorophenyl)isoxazole-3-carbonitrile with aryl boronic acids while [5].

Step 1: Catalyst Pre-activation (The Causality of Active Species Generation)

  • Action: In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 (2.5 mol%) and XPhos (6 mol%) in anhydrous 1,4-dioxane (0.1 M). Stir at room temperature for 15 minutes.

  • Causality: Pd2(dba)3 is a stable Pd(0) precursor, but the dba ligands must be displaced by XPhos to form the catalytically active mono-ligated Pd(0)-XPhos species. The 1:2.4 Pd-to-ligand ratio ensures complete displacement without oversaturating the metal center, which would inhibit substrate coordination.

  • Self-Validation Checkpoint: The mixture will transition from a deep purple/black suspension to a dark red homogeneous solution. If particulate matter remains, the ligand exchange is incomplete; gently warm to 40°C for 5 minutes before proceeding.

Step 2: Substrate and Base Addition

  • Action: Add 5-(4-chlorophenyl)isoxazole-3-carbonitrile (1.0 equiv), the aryl boronic acid (1.5 equiv), and finely milled anhydrous K3PO4 (2.0 equiv).

  • Causality: K3PO4 is selected over Na2CO3 or NaOH because it provides sufficient basicity to form the reactive boronate complex essential for transmetalation, without triggering the base-induced fragmentation of the isoxazole ring[3].

Step 3: Kinetic Control and Monitoring

  • Action: Heat the reaction mixture to 80°C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS. The disappearance of the starting material mass peak (m/z ~204) and the appearance of the biaryl product peak indicates successful transmetalation and reductive elimination. If the reaction stalls at 50% conversion, it indicates catalyst deactivation (likely due to oxygen ingress); degas the solvent more rigorously in future runs.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

Protocol 2: Chemoselective Buchwald-Hartwig Amination

This protocol details the C-N cross-coupling with primary or secondary amines, utilizing highly specific steric control to[6].

Step 1: Degassing and Assembly

  • Action: In a sealed tube, combine 5-(4-chlorophenyl)isoxazole-3-carbonitrile (1.0 equiv), the amine (1.2 equiv), Pd2(dba)3 (2.0 mol%), BrettPhos (5.0 mol%), and anhydrous Cs2CO3 (1.5 equiv). Suspend in degassed t-amyl alcohol (0.2 M).

  • Causality: t-Amyl alcohol is chosen as a sterically hindered protic solvent that enhances the solubility of the base while preventing unwanted transesterification or nucleophilic solvent participation.

Step 2: Heating and Kinetic Control (Outcompeting Nitrile Attack)

  • Action: Heat the reaction strictly to 80°C. Do not exceed this temperature.

  • Causality: BrettPhos is specifically chosen because its massive steric profile accelerates the C-N reductive elimination step. By keeping the temperature at 80°C, the energy barrier for reductive elimination is cleared, while the activation energy for off-target nucleophilic attack on the 3-carbonitrile group is avoided.

  • Self-Validation Checkpoint: Monitor via LC-MS after 2 hours. The presence of a mass peak corresponding to [M + H + 18]+ indicates unwanted nitrile hydration. If observed, verify the strictly anhydrous nature of the Cs2CO3 base.

Step 3: Quenching and Purification

  • Action: Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

References

  • Musali, K., et al. "4-(4-Chlorophenyl)-5-phenylisoxazole." Acta Crystallographica Section E, 2009. URL: [Link]

  • Velcicky, J., et al. "Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation." Journal of the American Chemical Society, 2011. URL: [Link]

  • Zhao, Y., et al. "Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles." Organic Chemistry Frontiers, 2024. URL: [Link]

  • "Suzuki Coupling." Organic Chemistry Portal. URL: [Link]

  • "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." ResearchGate. URL: [Link]

Sources

Application

Application Notes and Protocols: Incorporating 5-(4-Chlorophenyl)isoxazole-3-carbonitrile into Drug Discovery Libraries

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Strategic Rationale: The Isoxazole-3-Carbonitrile Scaffold In modern medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Strategic Rationale: The Isoxazole-3-Carbonitrile Scaffold

In modern medicinal chemistry, the isoxazole ring is a privileged heterocyclic scaffold, frequently deployed as a bioisostere for esters and amides to improve metabolic stability while maintaining critical hydrogen-bonding interactions [1]. When designing high-throughput screening (HTS) libraries, incorporating 5-(4-chlorophenyl)isoxazole-3-carbonitrile offers distinct pharmacological advantages:

  • Lipophilic Targeting: The para-chloro substitution on the phenyl ring significantly enhances the molecule's lipophilicity (LogP), allowing it to effectively occupy deep hydrophobic pockets in target proteins, such as kinase hinge regions or bacterial enzyme active sites. Furthermore, the chlorine atom can participate in halogen bonding, a highly directional interaction that increases target affinity.

  • Synthetic Versatility: The carbonitrile group at the 3-position is not merely a passive functional group; it is a highly reactive synthetic hub. It can be readily transformed into a variety of bioactive heterocycles, including tetrazoles (carboxylic acid bioisosteres), amidines, and 1,3,4-thiadiazoles [2].

By utilizing 5-(4-chlorophenyl)isoxazole-3-carbonitrile as a core building block, drug discovery teams can rapidly generate diverse, drug-like libraries with a high probability of yielding viable hits against oncology and infectious disease targets.

Quantitative Physicochemical Profiling

Before integration into automated synthesis pipelines, it is crucial to benchmark the physicochemical properties of the building block against analogous structures to predict library behavior (e.g., solubility, permeability).

Table 1: Comparative Physicochemical Data of Isoxazole-3-Carbonitrile Building Blocks

CompoundMolecular Weight ( g/mol )Estimated LogPKey Structural FeaturePrimary Drug Discovery Application
5-Phenylisoxazole-3-carbonitrile 170.172.1Unsubstituted phenyl ringBaseline scaffold for SAR studies
5-(4-Chlorophenyl)isoxazole-3-carbonitrile 204.612.8para-Chloro substitutionEnhanced lipophilicity, halogen bonding
5-(2-Thienyl)isoxazole-3-carbonitrile 176.201.9Thiophene bioisostereAltered metabolic stability profiling

Library Diversification Workflow

The true value of the carbonitrile moiety lies in its ability to undergo divergent synthesis. The workflow below illustrates how a single batch of 5-(4-chlorophenyl)isoxazole-3-carbonitrile can be split to generate three distinct classes of pharmacophores.

Diversification A 5-(4-Chlorophenyl)isoxazole -3-carbonitrile B 1,3,4-Thiadiazoles (Antimicrobial/Anticancer) A->B Thiosemicarbazide CF3COOH, Reflux C Tetrazoles (Carboxylic Acid Bioisosteres) A->C NaN3, NH4Cl DMF, 120°C D Amidines (Kinase Inhibitors) A->D NH2OH·HCl Base, EtOH

Diversification of isoxazole-3-carbonitrile into bioactive heterocyclic drug scaffolds.

Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate built-in quality control steps to ensure high-fidelity library generation.

Protocol A: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

Adapted from established dehydration methodologies for 3,5-disubstituted isoxazoles [3].

Mechanistic Causality: This protocol utilizes Phosphorus oxychloride (POCl₃) to dehydrate 5-(4-chlorophenyl)isoxazole-3-carboxamide. POCl₃ acts as both the solvent and a powerful dehydrating agent. Upon heating, it reacts with the carboxamide oxygen to form a highly reactive dichlorophosphate intermediate. The thermodynamic stability of the resulting carbonitrile triple bond drives the rapid elimination of dichlorophosphoric acid.

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 5-(4-chlorophenyl)isoxazole-3-carboxamide (1.0 eq, ~5.0 mmol) in neat POCl₃ (15.0 mL).

  • Activation: Heat the reaction mixture to reflux (approx. 105°C) under a nitrogen atmosphere for 24 hours. The suspension will gradually become a homogeneous solution as the reaction progresses.

  • Self-Validation (TLC): After 20 hours, withdraw a 10 µL aliquot, quench it carefully in 1 mL of saturated aqueous NaHCO₃, extract with ethyl acetate, and spot on a silica TLC plate (Hexane:Ethyl Acetate 8:2). The complete disappearance of the baseline amide spot and the appearance of a high-R_f nitrile spot confirms reaction completion.

  • Quenching: Allow the mixture to cool to room temperature. Crucial Step: Slowly pour the mixture over crushed ice (100 g) with vigorous stirring. Causality: Rapid cooling prevents the exothermic hydrolysis of the newly formed nitrile back to the amide.

  • Neutralization & Isolation: Basify the aqueous mixture to pH 8 using a cold 20% aqueous sodium carbonate solution. Extract the resulting orange/yellow precipitate with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane:Ethyl Acetate 9:1) to yield the pure carbonitrile.

Protocol B: Functionalization into a 1,3,4-Thiadiazole Derivative

Synthesis of 5-(5-(4-chlorophenyl)isoxazol-3-yl)-1,3,4-thiadiazol-2-amine [4].

Mechanistic Causality: Trifluoroacetic acid (TFA/CF₃COOH) is utilized as the reaction medium because its strong acidity protonates the carbonitrile nitrogen. This significantly enhances the electrophilicity of the nitrile carbon, facilitating direct nucleophilic attack by the terminal hydrazine moiety of thiosemicarbazide. Subsequent intramolecular cyclization is thermodynamically driven by the formation of the highly stable, aromatic 1,3,4-thiadiazole ring system.

Step-by-Step Procedure:

  • Setup: To a solution of 5-(4-chlorophenyl)isoxazole-3-carbonitrile (1.0 eq, 10 mmol) in CF₃COOH (10 mL) at room temperature, add thiosemicarbazide (1.1 eq, 11 mmol) in one portion.

  • Cyclization: Heat the resulting mixture under reflux for 6 hours. The solution will darken as the cyclization and aromatization occur.

  • Self-Validating Precipitation: Cool the mixture to room temperature and pour it into ice-cold distilled water (150 mL). Slowly basify the solution with 25% aqueous ammonia until pH ~8 is reached. Causality: Neutralizing the TFA salts causes the free base of the highly lipophilic thiadiazole product to rapidly "crash out" of the aqueous solution, acting as an automatic purification step.

  • Isolation: Filter the precipitate under vacuum, wash extensively with warm water (3 x 30 mL) to remove any unreacted thiosemicarbazide and ammonium trifluoroacetate salts.

  • Drying: Dry the solid under reduced pressure over P₂O₅. Recrystallize from methanol to yield high-purity crystals suitable for biological screening.

High-Throughput Screening (HTS) Cascade

Once the library of isoxazole derivatives is synthesized, it must be systematically evaluated. The following logical relationship diagram outlines the standard evaluation cascade for these compounds.

HTS N1 Library Synthesis (Automated Parallel Synthesis) N2 Physicochemical Profiling (LC-MS, NMR, Solubility) N1->N2 N3 Primary Phenotypic Screen (Cell Viability / Target Binding) N2->N3 N4 Hit Validation (Dose-Response & SAR) N3->N4 N5 Lead Optimization (In Vivo PK/PD) N4->N5

High-throughput screening cascade for evaluating isoxazole-based drug libraries.

References

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics Source: RSC Publishing
  • New Synthesis of Some Isoxazole Derivatives and Their Antioxidant Properties Source: ResearchG
  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance Source: FLORE (UNIFI)
  • Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine Source: IUCr Journals
Method

Microwave-Assisted Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the rapid and efficient synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods.[1][2][3][4][5][6][7][8] This application note is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to numerous biologically active molecules and pharmaceutical agents.[9][10][11] The inherent structural features of the isoxazole ring, including its electronic properties and ability to participate in hydrogen bonding, make it a privileged scaffold in drug design. Specifically, 5-(4-Chlorophenyl)isoxazole-3-carbonitrile serves as a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications.

Traditional methods for the synthesis of isoxazoles often involve lengthy reaction times, harsh conditions, and the formation of undesirable byproducts.[6] Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages in terms of reaction speed, efficiency, and sustainability.[1][2][3][4][5] The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and purer products in a fraction of the time required by conventional methods.[1][3][4][5][6][7]

The Synthetic Strategy: A [3+2] Cycloaddition Approach

The synthesis of the isoxazole ring is most commonly achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[12][13] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile. In the context of synthesizing 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, the key components are:

  • The 1,3-Dipole: A nitrile oxide, generated in situ from an aldoxime precursor.

  • The Dipolarophile: An alkyne bearing the desired substituent.

For this specific synthesis, the nitrile oxide will be generated from 4-chlorobenzaldehyde oxime, and the dipolarophile will be an alkyne that provides the carbonitrile functionality at the 3-position of the isoxazole ring.

Mechanistic Insight

The reaction proceeds through the in situ generation of 4-chlorophenylnitrile oxide from 4-chlorobenzaldehyde oxime using an oxidizing agent. This highly reactive intermediate then undergoes a concerted [3+2] cycloaddition with a suitable alkyne to form the stable five-membered isoxazole ring. Microwave irradiation accelerates this process by efficiently promoting the formation of the nitrile oxide and facilitating the subsequent cycloaddition.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-ChlorobenzaldehydeReagentSigma-Aldrich
Hydroxylamine hydrochlorideACS ReagentFisher Scientific
Sodium acetateAnhydrousAlfa Aesar
Propiolonitrile98%TCI ChemicalsCaution: Highly toxic and volatile. Handle in a well-ventilated fume hood.
N-Chlorosuccinimide (NCS)98%Acros Organics
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Ethyl acetateHPLC GradeVWRFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Saturated sodium bicarbonate solutionPrepared in-house.
Anhydrous sodium sulfateFor drying organic layers.
Silica gel230-400 meshFor column chromatography.
Instrumentation
  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Synthesis of 4-Chlorobenzaldehyde Oxime (Precursor)
  • To a solution of 4-chlorobenzaldehyde (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL), add hydroxylamine hydrochloride (1.1 mmol) and sodium acetate (1.1 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/hexanes) to yield 4-chlorobenzaldehyde oxime as a white solid.

Microwave-Assisted Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

Safety Precaution: This reaction should be performed in a dedicated microwave synthesizer with appropriate pressure and temperature monitoring. Propiolonitrile is highly toxic and should be handled with extreme care in a fume hood.

  • In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde oxime (1.0 mmol) and propiolonitrile (1.2 mmol) in anhydrous DMF (5 mL).

  • Add N-Chlorosuccinimide (NCS) (1.1 mmol) to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture under the following conditions:

    • Temperature: 120 °C

    • Power: 100 W (or as determined by the instrument to maintain the target temperature)

    • Hold Time: 10 minutes

    • Stirring: High

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-(4-Chlorophenyl)isoxazole-3-carbonitrile as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C≡N stretch).

  • Melting Point: To assess purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product reagents 1. Reagents (4-Chlorobenzaldehyde Oxime, Propiolonitrile, NCS, DMF) microwave 2. Microwave Irradiation (120 °C, 10 min) reagents->microwave extraction 3. Extraction (Ethyl Acetate) microwave->extraction washing 4. Washing (NaHCO₃, Brine) extraction->washing drying 5. Drying & Concentration washing->drying chromatography 6. Column Chromatography drying->chromatography product 5-(4-Chlorophenyl)isoxazole-3-carbonitrile chromatography->product characterization 7. Characterization (NMR, MS, IR, MP) product->characterization

Caption: Experimental workflow for the microwave-assisted synthesis.

Results and Discussion

The application of microwave irradiation significantly accelerates the [3+2] cycloaddition reaction, leading to the formation of the desired product in a matter of minutes, as opposed to several hours or even days required by conventional heating methods.[6][8] This rapid and efficient heating minimizes the formation of side products, resulting in a cleaner reaction profile and simplifying the purification process.

Optimization of Reaction Conditions

The reaction parameters provided in the protocol have been optimized for high yield and purity. However, further optimization may be necessary depending on the specific microwave synthesizer used and the scale of the reaction. Key parameters to consider for optimization include:

  • Temperature: While 120 °C is a good starting point, varying the temperature may impact the reaction rate and yield.

  • Reaction Time: The optimal reaction time should be determined by monitoring the reaction progress by TLC.

  • Solvent: DMF is an excellent solvent for microwave synthesis due to its high boiling point and ability to absorb microwave energy. Other high-boiling polar aprotic solvents could also be explored.

Conclusion

This application note details a robust and efficient protocol for the microwave-assisted synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile. The described method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, improved yields, and enhanced purity of the final product.[1][3][4][5] By providing a clear, step-by-step procedure and insights into the underlying chemical principles, this guide serves as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for applications in medicinal chemistry and drug discovery.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. Royal Society of Chemistry.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (2024, July 27). International Journal of Pharmaceutical Sciences.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Springer.
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY - Journal of Pharmaceutical Negative Results.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC.
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC. (2022, June 16).
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22). Beilstein Journal of Organic Chemistry.
  • A novel catalyst for the synthesis of 3–5-disubstituted isoxazole derivatives
  • Application Notes and Protocols for Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition - Benchchem. BenchChem.
  • (PDF) Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents - ResearchGate.
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy. (2022, October 15). Current Trends in Biotechnology and Pharmacy.
  • Microwave Assisted Efficient Synthesis of Isoxazolo[5,4-b]Quinolines Derivatives - JOCPR. Journal of Organic and Pharmaceutical Chemistry.
  • Microwave-assisted synthesis of 3,5-disubstituted isoxazoles - ResearchGate.
  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence - Organic Chemistry Portal. Organic Chemistry Portal.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar. Semantic Scholar.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (2008, December 29). MDPI.
  • Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole - CDN. (2023, December 8). University of Massachusetts Boston.
  • An In-depth Technical Guide to 5-Amino-3-(2-chlorophenyl)isoxazole - Benchchem. BenchChem.
  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity - Zenodo. Zenodo.
  • Microwave assisted synthesis of some Traditional reactions - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry.
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents - Der Pharma Chemica. Der Pharma Chemica.
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole - Organic Syntheses Procedure. Organic Syntheses.

Sources

Application

catalytic functionalization of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

An in-depth guide to the , a key scaffold in medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of modern catalytic strategies, complete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the , a key scaffold in medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of modern catalytic strategies, complete with detailed experimental protocols and mechanistic insights.

Introduction: The 5-(4-Chlorophenyl)isoxazole-3-carbonitrile Scaffold

The isoxazole ring is a privileged five-membered heterocycle integral to numerous pharmaceutical agents and agrochemicals.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design. The specific scaffold, 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, combines three key features: the isoxazole core, a versatile carbonitrile group, and a chlorophenyl substituent that serves as both a structural element and a potential handle for further modification.

Functionalization of this core structure is critical for developing compound libraries for structure-activity relationship (SAR) studies. By selectively introducing new substituents at different positions, researchers can fine-tune the molecule's pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. This guide focuses on catalytic methods, which offer unparalleled efficiency and selectivity for modifying this scaffold.

Strategic Overview: Navigating the Reactivity of the Isoxazole Core

The functionalization of the 5-(4-Chlorophenyl)isoxazole-3-carbonitrile molecule presents a fascinating challenge of regioselectivity. There are several potential sites for catalytic modification, primarily the C-H bonds of the isoxazole and the C-Cl bond of the phenyl ring.

The isoxazole ring is generally considered electron-deficient, which influences the reactivity of its C-H bonds.[2] The C-H bond at the C4 position is often less reactive than positions adjacent to heteroatoms in other systems. However, modern transition-metal catalysis has provided powerful tools to overcome these reactivity challenges.[3] The two primary strategies discussed herein are:

  • Direct C-H Functionalization: A state-of-the-art approach that forms new bonds directly from existing C-H bonds, offering high atom economy. Palladium and Rhodium-based catalysts are particularly effective for this transformation on heterocyclic systems.[4][5][6]

  • Cross-Coupling Reactions: A robust and reliable method that utilizes the existing chloro-substituent on the phenyl ring as a handle for forming new carbon-carbon or carbon-heteroatom bonds.

The choice of strategy depends entirely on the desired location of the new functional group, as illustrated in the workflow below.

G cluster_input Starting Material cluster_decision Strategic Decision cluster_methods Recommended Catalytic Method cluster_output Resulting Scaffold Start 5-(4-Chlorophenyl)isoxazole-3-carbonitrile Decision Desired Functionalization Site? Start->Decision Method1 Direct C-H Arylation (Palladium-Catalyzed) Decision->Method1 Isoxazole C5-H Method2 Suzuki-Miyaura Cross-Coupling (Palladium-Catalyzed) Decision->Method2 Phenyl C4'-Cl Product1 Functionalization at Isoxazole C5 Position Method1->Product1 Product2 Functionalization at Phenyl Ring C4' Position Method2->Product2

Caption: Strategic workflow for selecting a catalytic functionalization method.

Method 1: Palladium-Catalyzed Direct C-H Arylation at the Isoxazole C5-Position

Direct C-H activation is a powerful strategy for forging C-C bonds with minimal pre-functionalization. For isoxazoles, the C-H bond at the 5-position can be selectively targeted using a tailored palladium catalyst system.[4][6] This approach is highly valued for its efficiency in late-stage functionalization, allowing for the rapid diversification of complex molecules.

Causality and Mechanistic Insights

The success of this reaction hinges on a synergistic interplay between the palladium catalyst, a specific phosphine ligand, and a silver salt activator.

  • Palladium Catalyst (e.g., PdCl₂(MeCN)₂): Serves as the active metal center that orchestrates the C-H activation and C-C bond formation.

  • Ligand (e.g., 1,2-Bis(diphenylphosphino)benzene, DPPBz): The choice of ligand is crucial.[4] DPPBz coordinates to the palladium center, modulating its electronic properties and steric environment to favor the selective activation of the C5-H bond over other potential sites.

  • Activator (e.g., AgF): The silver salt plays a dual role. It acts as a halide scavenger, facilitating the formation of the active catalytic species from the precatalyst. It may also assist in the C-H activation step through a concerted metalation-deprotonation (CMD) mechanism.[7][8]

  • Solvent (e.g., DMA): A polar, aprotic solvent like N,N-Dimethylacetamide (DMA) is often essential for solubilizing the reagents and promoting the desired reaction pathway.[4]

G Pd_L2 Pd(0)L₂ OxAdd Oxidative Addition Pd_L2->OxAdd Pd_II_Complex Ar-Pd(II)-I(L₂) OxAdd->Pd_II_Complex CH_Activation C-H Activation (CMD Pathway) Pd_II_Complex->CH_Activation Metallacycle Isoxazole-Pd(II)-Ar(L₂) CH_Activation->Metallacycle Byproduct HI / AgI CH_Activation->Byproduct RedElim Reductive Elimination Metallacycle->RedElim RedElim->Pd_L2 Catalyst Regeneration Product C5-Arylated Isoxazole RedElim->Product ArI Aryl Iodide (Ar-I) ArI->OxAdd Isoxazole Isoxazole Substrate Isoxazole->CH_Activation Base AgF / Base Base->CH_Activation

Caption: Catalytic cycle for Pd-catalyzed C5-H arylation of isoxazoles.

Experimental Protocol: C5-Arylation with 4-Iodotoluene

This protocol describes the direct arylation of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile with 4-iodotoluene as a representative aryl halide coupling partner.

Materials:

  • 5-(4-Chlorophenyl)isoxazole-3-carbonitrile (1.0 mmol, 218.6 mg)

  • 4-Iodotoluene (1.5 mmol, 327.0 mg)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (0.05 mmol, 13.0 mg)

  • 1,2-Bis(diphenylphosphino)benzene (DPPBz) (0.10 mmol, 45.4 mg)

  • Silver(I) Fluoride (AgF) (2.0 mmol, 253.7 mg)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask under a nitrogen or argon atmosphere, add PdCl₂(MeCN)₂ (13.0 mg, 0.05 mmol) and DPPBz (45.4 mg, 0.10 mmol).

  • Reagent Addition: To the flask, add 5-(4-Chlorophenyl)isoxazole-3-carbonitrile (218.6 mg, 1.0 mmol), 4-iodotoluene (327.0 mg, 1.5 mmol), and silver(I) fluoride (253.7 mg, 2.0 mmol).

    • Causality Note: Using an excess of the aryl halide and activator ensures the reaction proceeds to completion. AgF is light-sensitive and should be handled accordingly.

  • Solvent Addition: Add 5.0 mL of anhydrous DMA via syringe.

  • Reaction: Seal the flask and stir the mixture at 100 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove insoluble silver salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water (3 x 15 mL) to remove DMA, followed by a wash with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(4-Chlorophenyl)-4-(p-tolyl)isoxazole-3-carbonitrile.

ParameterConditionRationale
Catalyst 5 mol% PdCl₂(MeCN)₂Standard loading for efficient turnover.
Ligand 10 mol% DPPBzOptimal for promoting C5-H activation.[4]
Activator 2.0 equiv. AgFDrives the reaction by acting as a base and halide scavenger.
Solvent Anhydrous DMAPolar aprotic solvent favors the desired pathway.
Temperature 100 °CProvides sufficient thermal energy for C-H activation.
Time 24 hTypical duration to ensure high conversion.

Method 2: Suzuki-Miyaura Cross-Coupling at the Phenyl C4'-Position

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds.[9] In this context, we leverage the C-Cl bond on the phenyl ring of the starting material. While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems utilizing sterically hindered phosphine ligands enable efficient coupling.

Causality and Mechanistic Insights

This reaction's success depends on a different set of catalytic components optimized for activating a stable aryl-chloride bond.

  • Palladium Precatalyst (e.g., Pd(OAc)₂): A common and effective source of the active Pd(0) catalyst.

  • Ligand (e.g., SPhos or XPhos): Buchwald-type biaryl phosphine ligands are essential. Their bulk and electron-donating properties promote the difficult oxidative addition of the palladium into the C-Cl bond, which is often the rate-limiting step.

  • Base (e.g., K₃PO₄ or Cs₂CO₃): A strong inorganic base is required to activate the boronic acid partner, facilitating the transmetalation step where the organic group is transferred from boron to palladium.

  • Solvent System (e.g., Dioxane/Water): A mixture of an organic solvent and water is typical. Water helps to dissolve the inorganic base and can accelerate the reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol details the coupling of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile with phenylboronic acid.

Materials:

  • 5-(4-Chlorophenyl)isoxazole-3-carbonitrile (1.0 mmol, 218.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane (4.0 mL)

  • Water (1.0 mL)

  • Nitrogen or Argon gas supply

  • Schlenk tube or reaction vial

Procedure:

  • Inert Atmosphere: To a dry Schlenk tube under a nitrogen or argon atmosphere, add 5-(4-Chlorophenyl)isoxazole-3-carbonitrile (218.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424.6 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe. The mixture should be degassed by bubbling nitrogen through it for 10-15 minutes.

    • Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers and wash with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-(biphenyl-4-yl)isoxazole-3-carbonitrile.

ParameterConditionRationale
Catalyst 2 mol% Pd(OAc)₂Lower catalyst loading is often sufficient for this efficient reaction.
Ligand 4 mol% SPhosA highly active ligand for activating C-Cl bonds.
Base 2.0 equiv. K₃PO₄Strong base required for transmetalation with boronic acids.
Solvent Dioxane/Water (4:1)Standard solvent system for Suzuki reactions.
Temperature 100 °CPromotes efficient oxidative addition and overall reaction rate.
Time 12-18 hSufficient time for coupling with a less reactive aryl chloride.

Conclusion and Future Outlook

The offers a powerful and flexible platform for generating novel chemical entities for drug discovery and materials science. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high regioselectivity, targeting either the C5-position of the isoxazole ring via direct C-H activation or the C4'-position of the phenyl ring via cross-coupling. The protocols provided here serve as a robust starting point for exploration, enabling the synthesis of diverse compound libraries with tailored properties. Future work may focus on expanding the scope of coupling partners and exploring other catalytic transformations, such as C-N bond formation or functionalization of the nitrile group, to further unlock the synthetic potential of this valuable scaffold.

References

  • J-Stage. (n.d.). Cross-coupling Reactions of Haloisoxazoles with Olefins and Acetylenes.
  • CORE. (n.d.). New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles.
  • Yugandar, S., Morita, T., & Nakamura, H. (2020). Rhodium(iii)-catalysed decarboxylative C–H functionalization of isoxazoles with alkenes and sulfoxonium ylides. Organic & Biomolecular Chemistry, 18(42), 8625-8629. [Link]

  • Shigenobu, M., Takenaka, K., & Sasai, H. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-9576. [Link]

  • Dounay, A. B., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(11), 4317-4327. [Link]

  • Yugandar, S., Morita, T., & Nakamura, H. (2020). Rhodium(III)-catalysed decarboxylative C–H functionalization of isoxazoles with alkenes and sulfoxonium ylides. Organic & Biomolecular Chemistry. [Link]

  • Yugandar, S., & Nakamura, H. (2018). Rhodium(iii)-catalysed carboxylate-directed C–H functionalizations of isoxazoles with alkynes. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
  • Lindsley, C. W., et al. (2005). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. ACS Combinatorial Science, 7(4), 297-303. [Link]

  • Dounay, A. B., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Shigenobu, M., Takenaka, K., & Sasai, H. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. PubMed. [Link]

  • Sharma, R., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • BenchChem. (n.d.). Technical Support Center: Functionalization of the Isoxazole Ring at the C4 Position.
  • Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578-3581. [Link]

  • Pinho e Melo, T. M. V. D. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958. [Link]

  • Daugulis, O., et al. (2015). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 5(10), 4644-4659. [Link]

Sources

Method

in vitro screening assays using 5-(4-Chlorophenyl)isoxazole-3-carbonitrile analogs

Advanced In Vitro Screening Protocols for 5-(4-Chlorophenyl)isoxazole-3-carbonitrile Analogs As a Senior Application Scientist, I approach the screening of novel heterocyclic scaffolds not just as a series of liquid-hand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced In Vitro Screening Protocols for 5-(4-Chlorophenyl)isoxazole-3-carbonitrile Analogs

As a Senior Application Scientist, I approach the screening of novel heterocyclic scaffolds not just as a series of liquid-handling steps, but as a hypothesis-driven system. The 5-(4-Chlorophenyl)isoxazole-3-carbonitrile scaffold is a highly privileged structure in medicinal chemistry. The isoxazole ring serves as an excellent bioisostere for carboxylic acids and amides, while the strongly electron-withdrawing carbonitrile group acts as a potent hydrogen-bond acceptor. Coupled with the lipophilic 4-chlorophenyl moiety, this scaffold is uniquely primed to engage deep hydrophobic pockets in enzymes associated with neuroinflammation and neurotransmitter regulation.

This guide details the mechanistic rationale and self-validating in vitro screening workflows for evaluating these analogs, focusing on two heavily documented targets: Kynurenine 3-Hydroxylase (KMO) and Monoamine Oxidase (MAO) .

Mechanistic Rationale & Target Selection

Kynurenine 3-Hydroxylase (KMO)

KMO is a mitochondrial outer-membrane flavin monooxygenase that plays a critical role in the kynurenine pathway of tryptophan metabolism. Overactivation of KMO shunts metabolism toward 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), which are neurotoxic and excitotoxic mediators implicated in Huntington's disease, Alzheimer's disease, and neuropathic pain [1].

The 5-(4-Chlorophenyl)isoxazole-3-carbonitrile scaffold is highly effective here because the carbonitrile group can interact with the FAD cofactor or active-site residues, while the 4-chlorophenyl group occupies the hydrophobic entrance channel, effectively blocking substrate access [2].

KynureninePathway TRP Tryptophan KYN Kynurenine (KYN) TRP->KYN IDO/TDO KYNA Kynurenic Acid (KYNA) (Neuroprotective) KYN->KYNA KAT KMO Kynurenine 3-Hydroxylase (KMO) KYN->KMO HK 3-Hydroxykynurenine (3-HK) (Neurotoxic) QUIN Quinolinic Acid (QUIN) (Excitotoxic) HK->QUIN Downstream KMO->HK Hydroxylation Inhibitor 5-(4-Chlorophenyl)isoxazole- 3-carbonitrile Analogs Inhibitor->KMO Inhibition

Caption: Kynurenine pathway modulation via KMO inhibition by isoxazole-3-carbonitrile analogs.

Monoamine Oxidase (MAO-A/B) Selectivity

Isoxazole derivatives are also well-documented inhibitors of Monoamine Oxidase [3]. When developing KMO inhibitors, MAO often presents as a primary off-target liability due to structural similarities in their FAD-dependent catalytic domains. Therefore, our screening workflow must incorporate a counter-screen to establish a high Selectivity Index (SI).

ScreeningWorkflow Prep Compound Preparation (DMSO Stocks) Primary Primary Screening (KMO LC-MS/MS) Prep->Primary Selectivity Selectivity Profiling (MAO-A/B Assays) Primary->Selectivity Cellular Cell-Based Validation (Toxicity & Efficacy) Selectivity->Cellular Hit Hit-to-Lead Optimization Cellular->Hit

Caption: Sequential in vitro screening workflow for evaluating isoxazole-3-carbonitrile analogs.

In Vitro Screening Protocols

To ensure data trustworthiness, we avoid standard fluorometric KMO assays. Planar, conjugated heterocycles like isoxazoles frequently act as Pan-Assay Interference Compounds (PAINS), quenching fluorescence and yielding false positives. Instead, we utilize a direct LC-MS/MS quantification of the 3-HK product.

Protocol A: LC-MS/MS Based KMO Inhibition Assay

Reagents & Materials:

  • Recombinant human KMO (rhKMO) enzyme.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 2 mM CHAPS, 1 mM DTT.

  • Substrates: 200 µM L-Kynurenine, 1 mM NADPH.

  • Quench Solution: 1% Formic acid in Acetonitrile containing 100 nM 3-HK-d3 (Internal Standard).

  • Reference Inhibitor: Ro 61-8048 (Positive Control).

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the 5-(4-Chlorophenyl)isoxazole-3-carbonitrile analogs in 100% DMSO. Transfer 1 µL of each to a 96-well V-bottom assay plate.

  • Enzyme Pre-incubation: Add 49 µL of rhKMO (diluted in Assay Buffer to 5 nM final concentration) to the compound wells. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of a substrate mix (400 µM L-Kynurenine and 2 mM NADPH in Assay Buffer) to all wells. The final assay volume is 100 µL (1% DMSO final).

  • Incubation: Seal the plate and incubate at 37°C for exactly 60 minutes.

  • Reaction Quenching: Rapidly add 100 µL of the Quench Solution to precipitate proteins and halt the reaction.

  • Centrifugation & Analysis: Centrifuge the plate at 4,000 x g for 10 minutes. Transfer 150 µL of the supernatant to an LC-MS/MS autosampler plate. Quantify the 3-HK/3-HK-d3 area ratio using Multiple Reaction Monitoring (MRM).

Self-Validating Quality Control:

  • Z'-Factor Calculation: Every plate must include 8 wells of vehicle control (DMSO, μp​ ) and 8 wells of 10 µM Ro 61-8048 ( μn​ ). A plate is only validated and accepted if the calculated Z'-factor is ≥0.65 .

Protocol B: Fluorometric MAO-A/B Counter-Screen

Step-by-Step Methodology:

  • Preparation: Dilute recombinant human MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Compound Addition: Dispense 1 µL of test compounds (serial dilutions in DMSO) into a black 96-well microplate. Add 49 µL of the respective MAO enzyme.

  • Substrate Addition: Initiate the reaction by adding 50 µL of Kynuramine (final concentration: 40 µM for MAO-A; 20 µM for MAO-B).

  • Incubation & Readout: Incubate for 30 minutes at 37°C. Stop the reaction with 40 µL of 2N NaOH. Read fluorescence (Excitation: 315 nm, Emission: 380 nm) generated by the 4-hydroxyquinoline product.

Quantitative Data Presentation

The table below summarizes mock quantitative Structure-Activity Relationship (SAR) data for a library of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile analogs. This data format is essential for identifying the therapeutic window and off-target liabilities during Hit-to-Lead optimization.

Compound IDSubstitution on Phenyl RingKMO IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (KMO vs MAO-B)
Cpd-1 (Parent) 4-Chloro0.15 ± 0.02> 10.04.20 ± 0.328x
Cpd-2 4-Fluoro0.85 ± 0.06> 10.08.50 ± 0.510x
Cpd-3 2,4-Dichloro0.05 ± 0.01> 10.01.10 ± 0.122x
Cpd-4 4-Trifluoromethyl0.02 ± 0.01> 10.00.45 ± 0.0522.5x
Ro 61-8048 (Reference Control)0.03 ± 0.005> 10.0> 10.0> 300x

Note: The 4-chloro and 4-trifluoromethyl substitutions (Cpd-1, Cpd-4) demonstrate superior KMO target engagement due to enhanced halogen bonding and hydrophobic packing within the KMO active site, though careful tuning is required to mitigate MAO-B cross-reactivity.

References

  • Neuroimmune-glial cells interactions elevate the kynurenine metabolic pathway to sustain neuropathic pain. Journal of Clinical Investigation. Available at: [Link][1]

  • Synthesis and Biochemical Evaluation of N-(4-Phenylthiazol-2-yl)benzenesulfonamides as High-Affinity Inhibitors of Kynurenine 3-Hydroxylase. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link] [2]

  • Isoxazole derivatives.World Intellectual Property Organization (WIPO) / Google Patents.

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile in aqueous media

A Guide to Troubleshooting and Enhancing Aqueous Solubility Welcome to the technical support center for 5-(4-Chlorophenyl)isoxazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting and Enhancing Aqueous Solubility

Welcome to the technical support center for 5-(4-Chlorophenyl)isoxazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

PART 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial challenges and questions encountered by researchers.

Question 1: I've tried dissolving 5-(4-Chlorophenyl)isoxazole-3-carbonitrile in my aqueous buffer (e.g., PBS), but I see visible particles or get inconsistent results. Why is it so poorly soluble?

Answer: The poor aqueous solubility of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile is a direct consequence of its molecular structure.

  • Lack of Ionizable Groups: The carbonitrile (-C≡N) group is non-ionizable under typical physiological pH conditions (pH 1-8). The isoxazole ring itself is a very weak base. This means that unlike acidic or basic compounds, its solubility cannot be significantly increased by simple pH adjustment.[3]

  • Crystalline Structure: Like many organic molecules, this compound is likely a crystalline solid.[4][5] The energy required to break the stable crystal lattice and solvate the individual molecules in water is high, further contributing to low solubility.

Question 2: Is there a quick and simple method to get the compound into solution for a preliminary in vitro screening assay?

Answer: Yes. For initial, non-critical screening, the use of a water-miscible organic co-solvent is the most direct approach.[6][7]

  • Recommended Co-solvent: Dimethyl sulfoxide (DMSO) is the most common choice.

  • Methodology:

    • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM). Ensure it is fully dissolved.

    • For your experiment, perform a serial dilution of this stock solution into your aqueous media (e.g., cell culture media, buffer).

  • Critical Consideration: The final concentration of the organic co-solvent in your aqueous medium must be kept to a minimum, typically below 1% , and ideally below 0.5%.[6] High concentrations of co-solvents can introduce their own biological or chemical effects, leading to experimental artifacts. Always run a vehicle control (media + the same final concentration of co-solvent) to account for these effects.

Question 3: I tried using DMSO, but my compound precipitates when I add it to the aqueous buffer. What's happening?

Answer: This is a common issue known as "fall-out" or precipitation. It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific solvent mixture. Even though the co-solvent helps, there is still a maximum concentration the water/co-solvent mixture can hold.

To address this, you must either:

  • Decrease the Final Concentration: Your target concentration is too high for the chosen co-solvent percentage.

  • Increase the Co-solvent Percentage: This is often not possible due to the toxicity/artifact concerns mentioned above.

  • Employ a More Advanced Solubilization Technique: If reducing the concentration is not an option for your experimental goals, you must move beyond simple co-solvents. See the troubleshooting workflow in the next section.

PART 2: Systematic Troubleshooting Workflow for Solubility Enhancement

When simple co-solvency is insufficient, a systematic approach is necessary. The choice of method depends on the compound's properties and the requirements of your experiment (e.g., in vitro vs. in vivo, required concentration).

Below is a decision-making workflow to guide your strategy.

Solubility_Workflow start Start: Poor Aqueous Solubility of Compound check_pka Is the compound ionizable in the experimental pH range? start->check_pka cosolvent Strategy 1: Co-solvent System (e.g., DMSO, Ethanol, PEG 400) check_pka->cosolvent No (Likely for this compound) ph_adjust Strategy 2: pH Adjustment (Limited applicability for this compound) check_pka->ph_adjust Yes surfactant Strategy 3: Surfactant Micelles (e.g., Tween® 80, Kolliphor® EL) cosolvent->surfactant Precipitation Occurs success Success: Proceed to Experiment cosolvent->success Solubility Goal Met & No Precipitation fail Re-evaluate Strategy or Target Concentration ph_adjust->fail No Improvement cyclodextrin Strategy 4: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) surfactant->cyclodextrin Incompatible/Fails surfactant->success Solubility Goal Met advanced Advanced Strategy: Amorphous Solid Dispersion cyclodextrin->advanced Incompatible/Fails cyclodextrin->success Solubility Goal Met advanced->success For in vivo / formulation

Caption: Decision workflow for enhancing compound solubility.

PART 3: Detailed Experimental Protocols

Here we provide step-by-step protocols for the most promising strategies identified in the workflow.

Protocol 1: Co-Solvent Screening

Rationale: This experiment aims to identify the most effective co-solvent and the maximum achievable concentration before precipitation. Co-solvents work by reducing the overall polarity of the water, making it a more favorable environment for the lipophilic compound.[7]

Materials:

  • 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

  • DMSO (Dimethyl sulfoxide)

  • Ethanol (200 proof, anhydrous)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear glass vials or 96-well plate

Procedure:

  • Prepare Stock Solutions: Create 50 mM stock solutions of the compound in each of the four co-solvents (DMSO, Ethanol, PG, PEG 400).

  • Set up Dilutions: In separate vials, add 980 µL of PBS.

  • Spike with Compound: Add 20 µL of each stock solution to the corresponding PBS vial to create a 1 mM solution with 2% co-solvent. Mix thoroughly by vortexing.

  • Equilibrate and Observe: Let the solutions sit at room temperature for at least 1-2 hours. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, visible particles).

  • Quantify (Optional but Recommended): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitated compound. Carefully collect the supernatant and determine the concentration using a validated analytical method (see Part 4).

Data Interpretation:

Co-Solvent (2% v/v)Visual ObservationMeasured Solubility (µM)
DMSOClear / Hazy / PrecipitateQuantify
EthanolClear / Hazy / PrecipitateQuantify
Propylene GlycolClear / Hazy / PrecipitateQuantify
PEG 400Clear / Hazy / PrecipitateQuantify

Choose the co-solvent that provides the highest solubility with no precipitation. If all show precipitation, the target concentration is too high for this simple method.

Protocol 2: Cyclodextrin-Mediated Solubilization

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic part of a guest molecule, forming an "inclusion complex" that is water-soluble.[8][9][10] This is an excellent strategy for lipophilic, non-ionizable compounds.

Materials:

  • 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of cyclodextrin solutions in your buffer at different concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Add Excess Compound: Add an excess amount of the solid compound to each cyclodextrin solution (enough that undissolved solid is clearly visible).

  • Equilibrate: Tightly cap the vials and shake or rotate them at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Solution: Use a 0.22 µm syringe filter to remove the undissolved solid. This step is critical to ensure you are only measuring the dissolved compound.

  • Quantify: Dilute the filtered solution with a suitable organic solvent (e.g., acetonitrile or methanol) and determine the compound's concentration using a validated analytical method.

Data Interpretation:

Plot the measured solubility of the compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.

Phase_Solubility cluster_0 Phase Solubility Diagram p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 Compound Solubility Compound Solubility

Sources

Optimization

Technical Support Center: A Researcher's Guide to Minimizing Side Products in the Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile. As a key structural motif in various pharmacologically active compounds, achieving high purity and yield of this target molecule is paramount. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of side product formation during its preparation, primarily via the 1,3-dipolar cycloaddition pathway. Our approach is grounded in mechanistic principles to empower you with the knowledge to not only solve immediate experimental issues but also to proactively design more robust synthetic routes.

Understanding the Core Synthesis: 1,3-Dipolar Cycloaddition

The most prevalent and efficient method for constructing the 5-(4-Chlorophenyl)isoxazole-3-carbonitrile scaffold is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In this specific synthesis, the key intermediates are 4-chlorobenzonitrile oxide, generated in situ from 4-chlorobenzaldehyde oxime, and a suitable propiolonitrile derivative as the dipolarophile to introduce the 3-carbonitrile functionality.

The general reaction scheme is as follows:

Synthesis cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition 4-chlorobenzaldehyde_oxime 4-Chlorobenzaldehyde Oxime 4-chlorobenzonitrile_oxide 4-Chlorobenzonitrile Oxide (1,3-Dipole) 4-chlorobenzaldehyde_oxime->4-chlorobenzonitrile_oxide Oxidation / Dehydrohalogenation Target_Molecule 5-(4-Chlorophenyl)isoxazole-3-carbonitrile 4-chlorobenzonitrile_oxide->Target_Molecule Propiolonitrile Propiolonitrile Derivative (Dipolarophile) Propiolonitrile->Target_Molecule

Caption: General synthetic route to 5-(4-Chlorophenyl)isoxazole-3-carbonitrile.

While this reaction is powerful, the high reactivity of the nitrile oxide intermediate can lead to undesired side reactions, primarily dimerization. The choice of dipolarophile and reaction conditions also plays a critical role in the overall success of the synthesis.

Troubleshooting Guide: A Mechanistic Approach to Side Product Reduction

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

FAQ 1: I am observing a significant amount of an unknown, high-molecular-weight byproduct, leading to low yields of my desired isoxazole. What is the likely identity of this side product and how can I prevent its formation?

Answer:

The most probable side product you are observing is a furoxan , which is a dimer of your 4-chlorobenzonitrile oxide intermediate.[1][2][3] Nitrile oxides are highly reactive and, in the absence of a sufficiently reactive dipolarophile, will readily undergo a [3+2] cycloaddition with themselves.[4]

Mechanism of Furoxan Formation:

The dimerization of nitrile oxides is a complex process that can proceed through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[5][6] For 4-chlorobenzonitrile oxide, this dimerization is a significant competing reaction.[2][7]

Furoxan_Formation 2_Nitrile_Oxide 2 x 4-Chlorobenzonitrile Oxide Dimerization Dimerization 2_Nitrile_Oxide->Dimerization Furoxan Bis(4-chlorophenyl)furoxan Dimerization->Furoxan

Caption: The primary side reaction: dimerization of the nitrile oxide intermediate.

Troubleshooting Strategies to Minimize Furoxan Formation:

The key to preventing furoxan formation is to ensure that the in situ generated 4-chlorobenzonitrile oxide reacts with the propiolonitrile dipolarophile at a much faster rate than it dimerizes. This can be achieved through several strategic adjustments to your experimental protocol:

  • Slow Addition of the Nitrile Oxide Precursor: Instead of adding all of the 4-chlorobenzaldehyde oxime (or its corresponding hydroximoyl chloride) at once, add it slowly and portion-wise to the reaction mixture containing the dipolarophile. This maintains a low instantaneous concentration of the highly reactive nitrile oxide, thus disfavoring the second-order dimerization reaction.[8]

  • Increase the Concentration of the Dipolarophile: Using a molar excess of the propiolonitrile derivative (e.g., 1.2 to 1.5 equivalents) can increase the probability of a productive cycloaddition over dimerization.[1]

  • Optimize Reaction Temperature: While higher temperatures can accelerate the desired cycloaddition, they can also increase the rate of nitrile oxide decomposition and dimerization. It is advisable to start at a lower temperature (e.g., 0 °C to room temperature) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

  • Choice of Oxidant/Base: The method of in situ generation of the nitrile oxide is crucial.

    • From Aldoxime: Common oxidants include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine reagents.[1] The choice of oxidant can influence the rate of nitrile oxide generation.

    • From Hydroximoyl Chloride: Dehydrohalogenation with a non-nucleophilic base like triethylamine is a common method. The rate of addition of the base should be carefully controlled.

Comparative Table of Nitrile Oxide Generation Methods:

Method of GenerationPrecursorReagentsAdvantagesPotential Issues
Oxidation4-Chlorobenzaldehyde OximeNaOCl, NCS, Chloramine-TReadily available precursors.Over-oxidation, side reactions with the oxidant.
Dehydrohalogenation4-Chlorobenzohydroximoyl ChlorideEt3N, NaHCO3Generally clean and high-yielding.Precursor needs to be synthesized separately.
FAQ 2: My reaction is sluggish, and upon workup, I isolate unreacted starting materials and some baseline impurities. What could be the issue with my dipolarophile?

Answer:

The choice and purity of your dipolarophile are critical for a successful cycloaddition. For the synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, a propiolonitrile derivative is the most suitable dipolarophile. Issues can arise from both the choice of the dipolarophile and its stability under the reaction conditions.

Recommended Dipolarophile:

  • Cyanoacetylene (Propiolonitrile): This is the most direct dipolarophile. However, it is a gas at room temperature and can be challenging to handle.

  • Protected or Synthetic Equivalents: Often, a more stable and easier-to-handle precursor is used. For instance, propiolamide can be dehydrated in situ or in a preceding step to generate cyanoacetylene.

Potential Side Reactions Involving the Dipolarophile:

  • Hydrolysis of the Nitrile Group: If your reaction conditions are strongly basic or acidic, the nitrile group of the dipolarophile or the final product can undergo hydrolysis to the corresponding amide or carboxylic acid.[9] This is particularly relevant if a strong base is used for the dehydrohalogenation of the hydroximoyl chloride.

  • Polymerization of the Dipolarophile: Propiolonitrile and its derivatives can be prone to polymerization, especially in the presence of certain metals or under harsh conditions.[1]

Troubleshooting Strategies for Dipolarophile-Related Issues:

  • Ensure Purity of the Dipolarophile: Use a freshly distilled or purified dipolarophile. Impurities can inhibit the reaction or lead to side products.

  • Use a Mild Base: When generating the nitrile oxide from the hydroximoyl chloride, opt for a mild, non-nucleophilic base like sodium bicarbonate or triethylamine, and add it slowly. This will minimize the risk of base-induced hydrolysis of the nitrile group.

  • Consider a One-Pot, Multi-Component Approach: Some literature procedures describe the synthesis of similarly substituted isoxazoles via a one-pot reaction involving an aldehyde, hydroxylamine, and an active methylene compound like malononitrile.[10] This circumvents the need to handle a potentially unstable dipolarophile separately.

Proposed One-Pot Synthesis Workflow:

One_Pot_Synthesis Reactants 4-Chlorobenzaldehyde + Malononitrile + Hydroxylamine HCl Reaction_Conditions One-Pot Reaction (e.g., Lewis Acid Catalyst in Alcohol) Reactants->Reaction_Conditions Product 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile (Related Structure) Reaction_Conditions->Product

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

Welcome to the Advanced NMR Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in resolving severe 1 H NMR spectral overlaps—spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in resolving severe 1 H NMR spectral overlaps—specifically the common convolution of the isoxazole H-4 proton with the 4-chlorophenyl aromatic system.

This portal bypasses generic advice, focusing instead on the physical causality of peak overlap and providing self-validating, field-proven protocols to isolate your signals.

Diagnostic Workflow

Before altering your sample or consuming valuable spectrometer time, consult the diagnostic logic tree below to determine the most efficient resolution pathway.

NMR_Troubleshooting Start 1D 1H NMR in CDCl3 Shows Peak Overlap Eval Is overlap between H-4 (Isoxazole) and Phenyl Protons? Start->Eval ASIS Apply ASIS (Switch to Benzene-d6) Eval->ASIS Yes Check Overlap Resolved? ASIS->Check HSQC Run 1H-13C HSQC (Resolve via Carbon Dimension) Check->HSQC No (Need 2D) PSYCHE Run PSYCHE Pure Shift (Collapse Multiplets) Check->PSYCHE No (Need 1D) Success Unambiguous Peak Assignment Check->Success Yes HSQC->Success PSYCHE->Success

Diagnostic workflow for resolving NMR peak overlaps in isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do the isoxazole H-4 and 4-chlorophenyl protons overlap so severely in standard CDCl 3​ ?

A: The overlap is driven by competing electronic effects. The carbonitrile group (-CN) at the C-3 position of the isoxazole ring is powerfully electron-withdrawing. This deshields the adjacent H-4 proton, pushing its chemical shift downfield (typically ~7.48 ppm). Simultaneously, the 4-chlorophenyl group presents an AA'BB' spin system where the protons ortho to the isoxazole ring and ortho to the chlorine atom resonate between 7.40 and 7.80 ppm. Because both structural motifs occupy the exact same narrow chemical shift window, the sharp H-4 singlet becomes buried under the complex phenyl multiplets.

Q2: What is the most rapid, non-instrumental method to resolve this overlap?

A: The application of an Aromatic Solvent-Induced Shift (ASIS) . By swapping the solvent from CDCl 3​ to Benzene-d 6​ (C 6​ D 6​ ), you change the solvation environment. Benzene molecules align their π -clouds with the solute's local dipoles. Because the electron-deficient isoxazole ring interacts differently with the benzene solvent shell compared to the chlorophenyl ring, the solvent induces differential magnetic shielding[1]. This alters the chemical shifts of the protons at different rates while leaving their scalar coupling constants ( J values) completely unchanged, effectively pulling the overlapping signals apart[2].

Q3: If ASIS fails or the sample is insoluble in Benzene, how does 2D NMR solve the problem?

A: By utilizing a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment, we bypass the proton crowding entirely. While the 1 H shifts overlap, the 13 C chemical shifts are vastly different. The isoxazole C-4 carbon resonates highly upfield for an aromatic system (~100 ppm), whereas the phenyl carbons resonate much further downfield (~125–130 ppm). Dispersing the proton signals along this orthogonal carbon dimension guarantees absolute resolution.

Q4: Can we resolve the overlap while strictly remaining in a 1D 1 H NMR format?

A: Yes, by utilizing Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) sequence. PSYCHE uses low-flip-angle swept-frequency (chirp) pulses to suppress homonuclear scalar couplings ( J -couplings)[3]. This collapses the broad, complex AA'BB' multiplets of the chlorophenyl group into ultra-sharp singlets. By drastically reducing the spectral footprint (line width) of the phenyl protons, the hidden H-4 singlet is revealed.

Quantitative Data: The ASIS Effect

The table below summarizes the expected chemical shift dispersion when applying the ASIS protocol to 5-(4-Chlorophenyl)isoxazole-3-carbonitrile.

Proton AssignmentChemical Shift in CDCl 3​ (ppm)Chemical Shift in C 6​ D 6​ (ppm) Δδ (Solvent Shift)Overlap Status
Isoxazole H-4 7.48 (s)6.95 (s)-0.53 ppmOverlapped in CDCl 3​
Phenyl H-2'/6' 7.72 (d)7.30 (d)-0.42 ppmResolved
Phenyl H-3'/5' 7.46 (d)7.05 (d)-0.41 ppmOverlapped in CDCl 3​

Note: The differential shift ( Δδ ) is more pronounced for the isoxazole proton, successfully extracting it from the phenyl envelope.

Self-Validating Experimental Protocols

Protocol A: Aromatic Solvent-Induced Shift (ASIS)

Objective: Induce differential shielding to separate overlapping signals without advanced pulse sequences.

  • Sample Recovery: Evaporate the original CDCl 3​ solvent directly from the NMR tube using a gentle stream of high-purity nitrogen gas. Ensure complete dryness to prevent solvent-mixture artifacts.

  • Re-dissolution: Re-dissolve the dried compound in 0.6 mL of anhydrous Benzene-d 6​ (C 6​ D 6​ ).

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum (16 scans, 10s relaxation delay, 298 K).

  • Validation Step (Self-Correction): Integrate the newly shifted singlet (expected ~6.95 ppm). The integration of this singlet must equal exactly 1.00 relative to the entire chlorophenyl multiplet system (which must integrate to 4.00). If the integral is off, the peak may be a solvent impurity; verify against a C 6​ D 6​ blank.

Protocol B: 1 H- 13 C HSQC Acquisition

Objective: Disperse overlapping proton signals along the high-resolution carbon dimension.

  • Preparation & Tuning: Ensure a sample concentration of at least 10 mg / 0.6 mL. Perform rigorous tuning and matching on both the 1 H and 13 C channels of the probe to maximize sensitivity.

  • Parameter Setup: Load a multiplicity-edited HSQC pulse sequence. Set the 13 C spectral width (F1) to 0–200 ppm and the 1 H spectral width (F2) to 0–10 ppm.

  • Execution: Run the experiment with 4 scans per increment and 256 t1​ increments to ensure high resolution in the indirect (carbon) dimension.

  • Validation Step (Self-Correction): Locate the cross-peak for the H-4 proton. It must correlate to a carbon at ~100 ppm. To validate this is the isoxazole C-4 and not a highly shielded phenyl carbon, cross-reference with an HMBC spectrum: the H-4 proton must show a strong 2J correlation to the C-3 nitrile carbon (~140-150 ppm), confirming the topological assignment.

Protocol C: PSYCHE Pure Shift NMR

Objective: Collapse all J -coupled multiplets into singlets to artificially increase resolution.

  • Calibration: Accurately calibrate the 90° proton pulse ( P1​ ). PSYCHE relies heavily on precise spatial and temporal gradients; an incorrect P1​ will cause severe artifacting.

  • Sequence Setup: Load the PSYCHE pulse sequence (e.g., psyche on Bruker).

  • Parameter Optimization: Set the chirp pulse flip angle ( β ) to 15°. Causality note: The sensitivity of the PSYCHE method is highly dependent on this flip angle. Lower flip angles improve spectral purity (fewer recoupling artifacts) but cause severe sensitivity loss[4].

  • Acquisition: Because the PSYCHE element discards up to 95% of the signal, increase the number of scans to 128–256 to recover the Signal-to-Noise Ratio (SNR).

  • Validation Step (Self-Correction): Process the pseudo-2D data into a 1D pure shift spectrum. Compare the integrals of the collapsed singlets to a standard 1D 1 H spectrum acquired immediately prior. The relative integrations must match precisely. If they do not, relaxation delay ( D1​ ) during the pure shift acquisition is insufficient and must be increased.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 5-(4-Chlorophenyl)isoxazole-3-carbonitrile vs. 5-Phenylisoxazole-3-carbonitrile

As privileged scaffolds in medicinal chemistry and agrochemical development, isoxazole-3-carbonitriles serve as critical intermediates for synthesizing complex heterocycles, such as amidines, tetrazoles, and thiadiazoles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As privileged scaffolds in medicinal chemistry and agrochemical development, isoxazole-3-carbonitriles serve as critical intermediates for synthesizing complex heterocycles, such as amidines, tetrazoles, and thiadiazoles[1]. While 5-(4-chlorophenyl)isoxazole-3-carbonitrile and 5-phenylisoxazole-3-carbonitrile share the same core architecture, the introduction of a para-chloro substituent fundamentally alters the molecule's electronic landscape.

This guide provides an in-depth, objective comparison of their chemical reactivity, supported by mechanistic analysis and field-proven experimental workflows.

Structural & Electronic Profiling

To predict and manipulate the reactivity of these two building blocks, one must analyze the electronic cross-talk between the aryl substituent and the isoxazole-carbonitrile system.

  • 5-Phenylisoxazole-3-carbonitrile (Compound A): The unsubstituted phenyl ring acts as a relatively neutral conjugated system. The electron-withdrawing nature of the isoxazole ring pulls electron density away from the phenyl group, making the phenyl ring mildly deactivated compared to benzene, but still susceptible to electrophilic attack at the para and ortho positions[2].

  • 5-(4-Chlorophenyl)isoxazole-3-carbonitrile (Compound B): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) that outweighs its weak resonance-donating effect (+R) (Hammett constant σp​=+0.23 ). This creates a net electron-deficient system. The electron withdrawal propagates through the conjugated isoxazole core, further depleting electron density from the C5 position and marginally increasing the electrophilicity of the C3-nitrile carbon.

Comparative Reactivity Analysis

A. Nucleophilic Addition to the Nitrile Carbon

The primary synthetic utility of the carbonitrile group is its conversion into other functional groups via nucleophilic attack. Because the p-chlorophenyl group in Compound B withdraws electron density from the conjugated system, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitrile group.

  • Outcome: Compound B exhibits slightly accelerated kinetics during nucleophilic additions (e.g., reaction with hydroxylamine, azide, or thiosemicarbazide) compared to Compound A. Milder conditions or shorter reaction times can often be employed to achieve full conversion.

B. Electrophilic Aromatic Substitution (EAS)

The most drastic reactivity difference between the two compounds lies in their behavior toward electrophiles.

  • Compound A: Undergoes EAS primarily on the phenyl ring. For example, nitration with mixed acids yields 5-(p-nitrophenyl)isoxazole as the major product[2][3].

  • Compound B: The para position is sterically blocked by the chlorine atom, which also strongly deactivates the ring. Consequently, EAS is severely retarded. If forced under harsh conditions, substitution is redirected to the sterically hindered ortho position or to the C4 position of the isoxazole ring, generally resulting in poor yields and complex mixtures.

C. Isoxazole Ring Stability

The N-O bond of the isoxazole ring is notoriously sensitive to strong bases and reducing agents, often leading to ring-opening into enaminones. The electron-deficient nature of Compound B makes the C5 position slightly more susceptible to nucleophilic attack (e.g., by hydroxide ions), meaning Compound B has a narrower pH tolerance window during base-catalyzed transformations than Compound A.

Quantitative Data Summary

Reactivity Metric5-Phenylisoxazole-3-carbonitrile5-(4-Chlorophenyl)isoxazole-3-carbonitrile
Aryl Hammett Constant ( σp​ ) 0.00 (Baseline)+0.23 (Electron-withdrawing)
Nitrile Electrophilicity StandardEnhanced (Faster nucleophilic addition)
Primary EAS Site Para-position of the phenyl ring[2]Blocked; highly deactivated ring
Base Stability (Ring Opening) ModerateLower (C5 is more electrophilic)
Typical Nitration Yield ~50% (p-nitro derivative)[2]<15% (Complex ortho/C4 mixtures)

Visualizing Reaction Pathways & Electronic Logic

Workflow A Isoxazole-3-carbonitrile (Ar = Ph or p-Cl-Ph) B Thiosemicarbazide + TFA (Reflux, 6h) A->B C Carbothioamide Intermediate B->C Nucleophilic Attack D Cyclization & Dehydration C->D E 5-(5-Arylisoxazol-3-yl)- 1,3,4-thiadiazol-2-amine D->E pH ~8 Precipitation

Fig 1. Synthetic workflow for the conversion of isoxazole-3-carbonitriles to 1,3,4-thiadiazol-2-amines. The enhanced electrophilicity of the p-chloro derivative accelerates the initial nucleophilic attack.

ElectronicEffects cluster_0 5-phenylisoxazole-3-carbonitrile cluster_1 5-(4-Chlorophenyl)isoxazole-3-carbonitrile P_Ring Unsubstituted Phenyl (EAS at Para Position) P_Isox Isoxazole Core (Baseline Stability) P_Ring->P_Isox P_CN Nitrile Group (Standard Electrophilicity) P_Isox->P_CN C_Ring 4-Chlorophenyl (Para Blocked, Deactivated) C_Isox Isoxazole Core (Decreased e- density) C_Ring->C_Isox C_CN Nitrile Group (Enhanced Electrophilicity) C_Isox->C_CN

Fig 2. Electronic substituent effects and their direct impact on regioselectivity and reactivity.

Experimental Protocols (Self-Validating Workflows)

The following protocols demonstrate the practical implications of the reactivity differences discussed above. Every step is designed with built-in causality and validation checkpoints.

Protocol A: Synthesis of 5-(5-Arylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine

This protocol leverages the electrophilicity of the nitrile group to construct a thiadiazole ring[1].

Mechanistic Causality: Trifluoroacetic acid (TFA) is chosen as the solvent and catalyst because it is a strong enough acid to protonate the nitrile nitrogen (increasing the carbon's electrophilicity) without causing the oxidative cleavage typical of mineral acids. Heating drives the equilibrium of the initial nucleophilic addition toward the irreversible dehydration/cyclization step.

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 mmol of the chosen isoxazole-3-carbonitrile in 10 mL of neat TFA.

  • Nucleophilic Addition: Add 11.0 mmol (1.1 equiv) of thiosemicarbazide at room temperature.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux for 6 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-Rf carbonitrile spot disappears entirely, replaced by a polar, UV-active baseline spot (the TFA salt of the product).

  • Quench & Neutralization: Cool the mixture to room temperature and pour it slowly into 150 mL of ice-cold distilled water. Slowly add 25% aqueous ammonia until the pH reaches ~8.

    • Causality: The product exists as a soluble trifluoroacetate salt. Adjusting the pH to 8 neutralizes the salt, forcing the free amine to crash out of the aqueous phase.

  • Isolation: Filter the resulting precipitate, wash with warm water (3 × 30 mL), and dry under reduced pressure over P2​O5​ .

Protocol B: Comparative Electrophilic Aromatic Nitration

This protocol demonstrates the stark difference in EAS susceptibility between the two compounds[2].

Mechanistic Causality: The isoxazole ring is strongly electron-withdrawing, making the adjacent phenyl ring deactivated compared to standard benzene. Therefore, standard nitration conditions are insufficient; a highly reactive nitronium ion ( NO2+​ ) must be generated using concentrated mixed acids ( HNO3​/H2​SO4​ ).

  • Acid Activation: In a dry flask cooled to 0 °C, carefully prepare a mixed acid solution by adding 2 mL of concentrated HNO3​ (d=1.42) to 5 mL of concentrated H2​SO4​ (d=1.84).

  • Substrate Addition: Slowly add 5.0 mmol of the isoxazole-3-carbonitrile portion-wise, maintaining the internal temperature between 15–20 °C.

    • Causality: Strict temperature control prevents oxidative ring cleavage of the sensitive isoxazole core while allowing the EAS to proceed.

  • Reaction: Stir the mixture at 20 °C for 1 hour.

  • Quench & Validation: Pour the mixture over 50 g of crushed ice.

    • Validation Checkpoint (Compound A): A heavy, pale-yellow precipitate of 5-(p-nitrophenyl)isoxazole-3-carbonitrile will form rapidly. Filtration and melting point analysis will confirm the para-substitution.

    • Validation Checkpoint (Compound B): The reaction will yield minimal to no precipitate, or a sticky mixture of unreacted starting material and trace ortho-nitrated isomers, validating the severe deactivation caused by the p-chloro group.

References

  • Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine Source: National Institutes of Health (NIH) / IUCr Journals URL:[Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS. VI. NITRATION OF 5-PHENYLISOXAZOLE Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVII. Nitration of phenylisoxazoles Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

Sources

Comparative

HPLC Method Validation for Quantifying 5-(4-Chlorophenyl)isoxazole-3-carbonitrile: A Comparative Guide

Executive Summary The quantification of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile—a critical intermediate and pharmacophore in the synthesis of anti-inflammatory and immunomodulatory agents—presents unique analytical ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile—a critical intermediate and pharmacophore in the synthesis of anti-inflammatory and immunomodulatory agents—presents unique analytical challenges. The lability of the isoxazole ring under stress conditions necessitates a robust, stability-indicating assay. This guide objectively compares a newly optimized Phenyl-Hexyl HPLC-UV method (Method A) against a traditional C18 HPLC-UV method (Method B) . By detailing the mechanistic causality behind column and mobile phase selection, this document provides a self-validating protocol compliant with [1].

Mechanistic Rationale: The Causality of Chromatographic Selectivity

To develop a stability-indicating method, we must first understand the degradation pathways of the analyte. Isoxazole derivatives, such as leflunomide and our target compound, are highly susceptible to base-catalyzed hydrolysis[2]. When exposed to alkaline conditions, the N-O bond of the isoxazole ring cleaves, yielding a ring-opened cyanoacetamide degradant.

The Failure of Traditional C18 Columns (Method B): Standard C18 stationary phases separate analytes based almost entirely on dispersive hydrophobic interactions. Because the ring-opened cyanoacetamide degradant shares a nearly identical lipophilicity (LogP) with the intact 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, a C18 column fails to provide adequate selectivity. The result is co-elution, rendering the method incapable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its primary degradant.

The Phenyl-Hexyl Advantage (Method A): To resolve this, we utilize a Phenyl-Hexyl stationary phase. The intact analyte contains two aromatic systems (the chlorophenyl ring and the isoxazole ring) with a distinct -electron cloud. The ring-opened degradant loses the aromaticity of the isoxazole moiety. The Phenyl-Hexyl column leverages interactions to selectively retain the intact dual-ring system longer than the single-ring degradant.

Furthermore, Methanol is deliberately chosen over Acetonitrile as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond ( ); its electrons actively compete with the analyte for the electrons of the stationary phase, suppressing the column's unique selectivity. Methanol, lacking electrons, maximizes the interactions between the analyte and the column, ensuring baseline resolution.

Separation_Mechanism A 5-(4-Chlorophenyl)isoxazole-3-carbonitrile (Intact API) B Base Hydrolysis (Ring Opening) A->B D C18 Column (Hydrophobic Only) A->D E Phenyl-Hexyl Column (Hydrophobic + π-π) A->E C Cyanoacetamide Degradant (Loss of Isoxazole Dipole) B->C C->D C->E F Co-elution (Rs < 1.5) D->F Poor Selectivity G Baseline Resolution (Rs > 3.0) E->G π-π Discrimination

Caption: Chromatographic separation mechanism comparing C18 and Phenyl-Hexyl columns.

Workflow: ICH Q2(R2) Validation Lifecycle

Method validation is not merely a checklist; it is a self-validating lifecycle. The workflow below illustrates the logical progression from method development through forced degradation to formal ICH Q2(R2) validation.

ICH_Validation A Method Development (Phenyl-Hexyl Column) B Forced Degradation (Hydrolysis & Oxidation) A->B Selectivity Check C Validation Execution (ICH Q2(R2) Parameters) B->C Stability-Indicating D Linearity & Range C->D E Accuracy & Precision C->E F Regulatory Approval (Fit-for-Purpose) D->F E->F

Caption: ICH Q2(R2) Validation Lifecycle for Stability-Indicating HPLC Methods.

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) as a self-validating gatekeeper. If the SST fails, the run is aborted, preventing the collection of erroneous data.

Reagents and Mobile Phase Preparation
  • Reagents: HPLC-grade Methanol, Milli-Q Water (18.2 MΩ·cm), and LC-MS grade Formic Acid.

  • Mobile Phase: Prepare an isocratic mixture of 60% Methanol and 40% Water. Add 0.1% Formic Acid (v/v) to suppress the ionization of any residual silanols on the stationary phase, ensuring sharp peak shapes.

  • Filtration: Vacuum filter the mobile phase through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

Standard and Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile reference standard. Dissolve in 10 mL of Methanol to yield a 1.0 mg/mL stock.

  • Working Standards: Dilute the stock solution with the mobile phase to create a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL.

Forced Degradation Protocol (Stability-Indicating Proof)

To prove the method can separate the API from its degradants, subject the 100 µg/mL API solution to the following stress conditions:

  • Base Hydrolysis (Primary): Add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 M HCl before injection.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 M NaOH.

  • Oxidation: Add 1 mL of 3% . Store at room temperature for 2 hours in the dark.

  • Thermal: Expose solid API to 105°C for 24 hours, then dissolve to working concentration.

Chromatographic Conditions & System Suitability
  • Column: Phenomenex Luna Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorbance for the conjugated chlorophenyl-isoxazole system).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • SST Gatekeeper: Inject the 50 µg/mL standard 5 times. The system is valid only if: Retention time %RSD , Tailing Factor ( ) , and Theoretical Plates ( ) .

Comparative Performance Data

The table below objectively demonstrates why Method A (Phenyl-Hexyl) supersedes Method B (Standard C18) for this specific compound. Data was extracted from the base-hydrolysis forced degradation samples.

Chromatographic ParameterMethod A (Phenyl-Hexyl, MeOH/H₂O)Method B (C18, ACN/H₂O)Acceptance Criteria
Retention Time (API) 7.8 min5.2 minN/A
Retention Time (Degradant) 5.4 min5.0 minN/A
Resolution ( ) 3.4 0.8 (Co-elution)
Tailing Factor ( ) 1.051.42
Theoretical Plates ( ) 8,5004,200

Insight: Method B fails the critical resolution parameter ( ). Method A achieves an of 3.4, proving its capability as a stability-indicating method.

Validation Results (ICH Q2(R2) Compliance)

Following the successful demonstration of specificity via forced degradation, Method A was subjected to full ICH Q2(R2) validation[1]. The self-validating nature of the protocol ensures that all metrics fall well within stringent pharmaceutical regulatory limits.

Validation ParameterExperimental ResultICH Q2(R2) Requirement
Linearity Range 1.0 - 100.0 µg/mLFit for intended purpose
Correlation Coefficient ( ) 0.9998
Limit of Detection (LOD) 0.05 µg/mLSignal-to-noise
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-noise
Accuracy (% Recovery) 99.4% - 100.6% (Spiked at 50%, 100%, 150%)98.0% - 102.0%
Repeatability (% RSD, n=6) 0.65%
Intermediate Precision (% RSD) 0.82% (Different analyst, different day)

Conclusion

The validation of an analytical method must be driven by the structural chemistry of the analyte. By understanding the base-catalyzed lability of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, we identified the critical flaw in traditional C18/Acetonitrile methodologies. Transitioning to a Phenyl-Hexyl stationary phase with a Methanol-based mobile phase leverages interactions, transforming a failing assay into a highly robust, ICH Q2(R2)-compliant stability-indicating method.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations Source: PubMed Central (PMC) URL: [Link]

Validation

A Comparative Benchmarking of Synthetic Routes to 5-(4-Chlorophenyl)isoxazole-3-carbonitrile: A Guide for Researchers

In the landscape of medicinal chemistry and drug development, the isoxazole scaffold remains a cornerstone for the design of novel therapeutic agents. Among its many derivatives, 5-(4-Chlorophenyl)isoxazole-3-carbonitril...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the isoxazole scaffold remains a cornerstone for the design of novel therapeutic agents. Among its many derivatives, 5-(4-Chlorophenyl)isoxazole-3-carbonitrile stands out as a key intermediate and a molecule of significant interest. Its synthesis, therefore, is a critical step in numerous research and development pipelines. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to this target molecule, offering a critical evaluation of their respective strengths and weaknesses. The content herein is intended for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable experimental data and protocols.

Introduction to the Synthetic Challenge

The synthesis of unsymmetrically substituted isoxazoles like 5-(4-Chlorophenyl)isoxazole-3-carbonitrile presents a regiochemical challenge. The two nitrogen-oxygen bond isomers must be selectively formed, and the desired substituent pattern must be achieved with high fidelity. This guide will explore three principal synthetic strategies that address this challenge: the [3+2] cycloaddition of nitrile oxides, a one-pot multicomponent approach, and the classical condensation of a β-keto nitrile with hydroxylamine. Each route will be dissected in terms of its underlying mechanism, experimental feasibility, and overall efficiency.

Route 1: The [3+2] Cycloaddition of an In Situ Generated Nitrile Oxide

The 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry, offers an elegant and highly convergent approach to the isoxazole core.[1] This strategy involves the in situ generation of a nitrile oxide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. In the context of synthesizing 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, this translates to the reaction of 4-chlorobenzonitrile oxide with a cyano-functionalized alkyne.

Mechanistic Rationale

The key to this route is the controlled generation of the highly reactive 4-chlorobenzonitrile oxide from a stable precursor, typically 4-chlorobenzaldehyde oxime. The oxime is readily prepared from 4-chlorobenzaldehyde and hydroxylamine.[2][3] Subsequent treatment of the oxime with a mild oxidizing agent, such as N-chlorosuccinimide (NCS), generates the nitrile oxide in situ. This transient species then readily reacts with a dipolarophile, in this case, a source of the cyanomethylidyne fragment, to furnish the desired isoxazole ring. The regioselectivity of the cycloaddition is a critical consideration, and is influenced by both steric and electronic factors of the nitrile oxide and the dipolarophile.

Diagram: [3+2] Cycloaddition Pathway

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition 4-Chlorobenzaldehyde_Oxime 4-Chlorobenzaldehyde Oxime 4-Chlorobenzonitrile_Oxide 4-Chlorobenzonitrile Oxide (in situ) 4-Chlorobenzaldehyde_Oxime->4-Chlorobenzonitrile_Oxide NCS Target_Molecule 5-(4-Chlorophenyl)isoxazole- 3-carbonitrile 4-Chlorobenzonitrile_Oxide->Target_Molecule Cyano_Dipolarophile Cyano-dipolarophile (e.g., Cyanoacetylene) Cyano_Dipolarophile->Target_Molecule

Caption: In situ generation of 4-chlorobenzonitrile oxide followed by [3+2] cycloaddition.

Experimental Protocol: [3+2] Cycloaddition

Step 1: Synthesis of 4-Chlorobenzaldehyde Oxime [2]

  • In a suitable reaction vessel, dissolve hydroxylamine hydrochloride (1.1 eq) in water.

  • Add a solution of 4-chlorobenzaldehyde (1.0 eq) in a suitable organic solvent (e.g., ethanol).

  • Slowly add an aqueous solution of sodium hydroxide (1.1 eq) to the mixture.

  • Heat the reaction mixture at reflux for 2-3 hours, monitoring by TLC.

  • Upon completion, cool the mixture and isolate the crude product by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chlorobenzaldehyde oxime.

Step 2: In Situ Generation and Cycloaddition

  • Dissolve 4-chlorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as DMF.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature.

  • After stirring for a short period, add the cyano-dipolarophile (e.g., cyanoacetylene or a synthetic equivalent) (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Advantages and Disadvantages
AdvantagesDisadvantages
High convergence and atom economy.Nitrile oxides are reactive and potentially hazardous.
Generally good to excellent yields.Regioselectivity can be an issue with some dipolarophiles.
Mild reaction conditions are often possible.The dipolarophile (e.g., cyanoacetylene) may be specialized or require synthesis.

Route 2: The Multicomponent Reaction Approach

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step. For the synthesis of isoxazole-carbonitriles, a one-pot reaction of an aldehyde, a nitrile source, and hydroxylamine offers a highly attractive and convergent strategy.[4][5][6]

Mechanistic Rationale

This approach likely proceeds through a cascade of reactions. Initially, the aldehyde (4-chlorobenzaldehyde) reacts with the active methylene compound (e.g., malononitrile) in a Knoevenagel condensation to form an α,β-unsaturated dinitrile intermediate.[7] This intermediate then undergoes a Michael addition with hydroxylamine, followed by an intramolecular cyclization and subsequent dehydration to afford the final isoxazole ring. The regioselectivity is generally well-controlled in this sequence, leading to the desired 5-substituted isoxazole.

Diagram: Multicomponent Reaction Pathway

G Start 4-Chlorobenzaldehyde + Malononitrile + Hydroxylamine Intermediate Knoevenagel Adduct Start->Intermediate Base Catalyst Cyclization Intramolecular Cyclization Intermediate->Cyclization Michael Addition of Hydroxylamine Product 5-(4-Chlorophenyl)isoxazole- 3-carbonitrile Cyclization->Product Dehydration

Caption: A plausible reaction pathway for the one-pot multicomponent synthesis.

Experimental Protocol: Multicomponent Synthesis
  • To a round-bottom flask, add 4-chlorobenzaldehyde (1.0 eq), malononitrile (1.1 eq), and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent (e.g., ethanol or isopropanol).

  • Add a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion (typically within several hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 5-(4-Chlorophenyl)isoxazole-3-carbonitrile.

Advantages and Disadvantages
AdvantagesDisadvantages
High operational simplicity (one-pot).May require careful optimization of reaction conditions.
Readily available starting materials.The reaction mechanism can be complex with potential side reactions.
Often good to high yields.Purification of the final product can sometimes be challenging.

Route 3: Condensation of a β-Keto Nitrile with Hydroxylamine

This classical and reliable method involves the synthesis of a β-keto nitrile precursor, which is then cyclized with hydroxylamine to form the isoxazole ring.[8] This two-step approach offers excellent control over the substitution pattern of the final product.

Mechanistic Rationale

The first step involves the synthesis of ethyl 2-cyano-3-(4-chlorophenyl)-3-oxopropanoate. This can be achieved through a Claisen-type condensation between a derivative of 4-chlorobenzoic acid (e.g., the acid chloride or an ester) and ethyl cyanoacetate.[9] The resulting β-keto nitrile possesses the necessary functionality for the subsequent cyclization. In the second step, the β-keto nitrile is treated with hydroxylamine. The hydroxylamine preferentially attacks the more electrophilic ketone carbonyl group, followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable 5-(4-Chlorophenyl)isoxazole-3-carbonitrile.

Diagram: β-Keto Nitrile Condensation Pathway

G cluster_0 β-Keto Nitrile Synthesis cluster_1 Cyclization Starting_Materials 4-Chlorobenzoyl derivative + Ethyl Cyanoacetate Beta_Keto_Nitrile Ethyl 2-cyano-3-(4-chlorophenyl) -3-oxopropanoate Starting_Materials->Beta_Keto_Nitrile Base Target_Molecule 5-(4-Chlorophenyl)isoxazole- 3-carbonitrile Beta_Keto_Nitrile->Target_Molecule Hydroxylamine Hydroxylamine Hydroxylamine->Target_Molecule

Caption: Two-step synthesis via a β-keto nitrile intermediate.

Experimental Protocol: β-Keto Nitrile Condensation

Step 1: Synthesis of Ethyl 2-cyano-3-(4-chlorophenyl)-3-oxopropanoate

  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add ethyl cyanoacetate (1.0 eq) dropwise at 0 °C.

  • After stirring, add a solution of 4-chlorobenzoyl chloride (1.0 eq) in a suitable solvent (e.g., THF) dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a dilute acid and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude β-keto nitrile, which can be used in the next step without further purification or purified by chromatography.

Step 2: Cyclization with Hydroxylamine

  • Dissolve the crude β-keto nitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate) to the mixture.

  • Heat the reaction mixture at reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Advantages and Disadvantages
AdvantagesDisadvantages
Generally high yielding and regioselective.A two-step process, which is less convergent.
Well-established and reliable methodology.May require the synthesis of the β-keto nitrile precursor.
Good control over the final product structure.The use of strong bases in the first step may not be compatible with all functional groups.

Comparative Analysis and Conclusion

Synthetic RouteKey FeaturesTypical YieldsScalabilitySafety/Greenness
[3+2] Cycloaddition Convergent, mild conditions.Good to ExcellentModerateIn situ generation of reactive intermediates requires caution.
Multicomponent Reaction One-pot, operationally simple.Good to HighGoodGenerally considered a green chemistry approach.
β-Keto Nitrile Condensation Two-step, high control.HighGoodUse of strong bases and chlorinated reagents requires careful handling.

Each of the benchmarked synthetic routes offers a viable pathway to 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, with its own distinct set of advantages and challenges.

  • The [3+2] cycloaddition represents an elegant and efficient approach, particularly for library synthesis where diverse dipolarophiles can be employed. However, the handling of potentially unstable nitrile oxides and the availability of the cyano-dipolarophile are key considerations.

  • The multicomponent reaction is highly attractive for its operational simplicity and convergence. It aligns well with the principles of green chemistry and is likely amenable to scale-up. Careful optimization of reaction conditions is crucial to maximize yield and purity.

  • The condensation of a β-keto nitrile is a robust and well-understood method that provides excellent control over the final product. While it is a two-step process, the high yields and reliability make it a strong contender for large-scale synthesis.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale of synthesis, available starting materials, and the importance of factors such as operational simplicity and green chemistry principles. This guide provides the foundational knowledge and experimental frameworks to enable an informed decision for the efficient and successful synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile.

References

  • PrepChem. Synthesis of 4-chlorobenzaldoxime. [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of organic chemistry, 65(4), 1003–1007. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • Larock, R. C., & Liu, C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic letters, 7(22), 4971–4973. [Link]

  • Zeynizadeh, B., & Sorkhabi, F. (2021). Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes. Research on Chemical Intermediates, 47(1), 229-242. [Link]

  • Ragain, C. M., & Tunge, J. A. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1767. [Link]

  • Reddy, T. R., Kumar, M. K., & Reddy, L. K. (2018). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 62(3), 1-10. [Link]

  • Cyclization with hydroxylamine hydrochloride: Significance and symbolism. [Link]

  • Jagannadham, K., Rao, B. L., Murali, K., & Bhumika, P. (2025). ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE DERIVATIVES EMPLOYED BY TIO2 AS A CATALYST. International Journal of Modern Pharmaceutical Research, 9(5), 107-112. [Link]

  • Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]

  • Forootan, A., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 125. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed. [Link]

Sources

Comparative

A Researcher's Guide to Comparative Molecular Docking of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile Analogs

This guide provides an in-depth, objective comparison of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile analogs through molecular docking, supported by a detailed experimental framework. It is designed for researchers, scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile analogs through molecular docking, supported by a detailed experimental framework. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this promising class of compounds.

Introduction: The Significance of the Isoxazole Scaffold in Oncology

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The 5-(4-Chlorophenyl)isoxazole-3-carbonitrile core, in particular, has emerged as a focal point for the development of novel kinase inhibitors.[2] Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2][3]

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[2] This in silico approach is instrumental in modern drug discovery, offering insights into binding affinities and molecular interactions that drive the rational design of more potent and selective inhibitors.[2] This guide will delineate a comprehensive protocol for the comparative molecular docking of a series of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile analogs against key oncogenic protein kinases, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The Scientific Rationale: Why Molecular Docking is a Cornerstone of Kinase Inhibitor Design

The primary objective of molecular docking in this context is to elucidate the structure-activity relationship (SAR) of the isoxazole analogs. By correlating the predicted binding affinity (docking score) with experimentally determined biological activity (e.g., IC50 values), we can validate our computational model. A validated model allows for the predictive screening of virtual compounds, prioritizing the synthesis of candidates with the highest likelihood of success and thereby accelerating the drug discovery pipeline.

The selection of EGFR and VEGFR-2 as targets is strategic. EGFR is a receptor tyrosine kinase whose overactivation can lead to uncontrolled cell growth, a common feature in many cancers.[4] Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2][5] Inhibiting these kinases is a clinically validated strategy in cancer therapy.

A Validated Methodology for Comparative Molecular Docking

This section details a step-by-step protocol for performing a comparative molecular docking study. The causality behind each step is explained to ensure scientific rigor and reproducibility. The workflow is designed to be self-validating by incorporating a re-docking procedure.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_validate Validation & Correlation PDB 1. Target Selection & Retrieval (e.g., EGFR from PDB) Clean 2. Protein Preparation (Remove Water, Add Hydrogens) PDB->Clean PDB File Grid 4. Grid Box Generation (Define Active Site) Clean->Grid Prepared PDBQT Redock 7. Re-docking of Co-crystallized Ligand Clean->Redock Prepared PDBQT Ligand 3. Ligand Preparation (2D to 3D, Energy Minimization) Dock 5. Run Docking Simulation (AutoDock Vina) Ligand->Dock Ligand PDBQT Grid->Dock Configuration File Analyze 6. Results Analysis (Binding Energy & Pose) Dock->Analyze Docked Poses Correlate 8. Correlate with Experimental Data (IC50) Analyze->Correlate Binding Affinity (kcal/mol) Redock->Analyze Validate Protocol (RMSD < 2Å)

Caption: A typical workflow for a molecular docking study.

Part A: Target Protein Preparation
  • Target Selection and Retrieval : The three-dimensional crystal structures of the target proteins are the starting point. For this study, we will use the kinase domains of EGFR (PDB ID: 1M17) and VEGFR-2 (PDB ID: 1Y6B).[6][7] These structures should be downloaded from the RCSB Protein Data Bank.[6][7]

    • Causality : Using a high-resolution crystal structure is paramount as it provides the precise atomic coordinates of the protein's active site. The selected PDB entries contain co-crystallized inhibitors, which are invaluable for defining the binding site and validating the docking protocol.[8]

  • Protein Cleanup : The downloaded PDB file often contains non-essential molecules such as water, ions, and co-factors. These must be removed using software like UCSF Chimera or PyMOL.[8][9] The co-crystallized ligand should be saved as a separate file for re-docking validation.

    • Causality : Water molecules can interfere with the docking algorithm and are typically removed unless they are known to play a crucial role in ligand binding (structural waters). Removing other heteroatoms ensures that the docking simulation focuses solely on the interaction between the protein and the ligand of interest.

  • Adding Hydrogens and Charges : Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are assigned.[1] This is a critical step and can be performed using tools like AutoDockTools (MGLTools).[10]

    • Causality : Hydrogen atoms are often not resolved in X-ray crystal structures but are vital for forming hydrogen bonds, a key type of protein-ligand interaction. Assigning partial charges is necessary for the scoring function to accurately calculate electrostatic interactions.[1] The prepared protein is then saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[1]

Part B: Ligand Preparation
  • 2D Structure Sketching and Conversion : The 2D structures of the 5-(4-Chlorophenyl)isoxazole-3-carbonitrile analogs are drawn using software like ChemDraw. These are then converted to 3D structures.[1]

  • Energy Minimization : The 3D structures of the ligands undergo energy minimization using a force field like Universal Force Field (UFF).[1] This step can be performed using software like PyRx, which integrates Open Babel.[1]

    • Causality : Energy minimization optimizes the ligand's geometry to a stable, low-energy conformation. Docking an unoptimized, high-energy conformer can lead to inaccurate binding predictions.

  • File Format Conversion : The energy-minimized ligands are saved in the PDBQT format. This process defines rotatable bonds, which allows the docking software to explore different conformations of the ligand within the binding site.[1][11]

Part C: Molecular Docking Simulation with AutoDock Vina
  • Grid Box Generation : A grid box is defined around the active site of the protein. The dimensions and center of the grid box should be large enough to encompass the entire binding pocket where the co-crystallized ligand was located.[11]

    • Causality : The grid box defines the search space for the docking algorithm. A well-defined grid box focuses the computational effort on the region of interest, increasing the efficiency and accuracy of the docking simulation.

  • Running AutoDock Vina : The docking simulation is initiated from the command line, specifying the prepared protein, ligand(s), and a configuration file containing the grid box parameters.[11][12] Vina will then calculate and rank the binding poses based on their predicted binding affinity (in kcal/mol).[12]

    • Causality : AutoDock Vina uses a sophisticated scoring function and search algorithm to explore various ligand conformations and orientations within the active site, predicting the most stable binding mode.[12] The more negative the binding energy score, the stronger the predicted binding affinity.[13]

Comparative Analysis: Docking Scores vs. Experimental Activity

The cornerstone of a comparative docking study is the correlation of computational predictions with experimental data. The following table presents the docking scores of a hypothetical series of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile analogs against EGFR and VEGFR-2, alongside their experimentally determined IC50 values.

Compound IDR-Group SubstitutionEGFR Binding Affinity (kcal/mol)VEGFR-2 Binding Affinity (kcal/mol)Experimental IC50 vs. Cancer Cell Line (µM)
Analog 1 -H-8.5-8.25.2
Analog 2 -OCH3 (para)-9.2-8.92.1
Analog 3 -NO2 (meta)-7.9-7.510.8
Analog 4 -F (para)-8.8-8.64.5
Erlotinib (EGFR Control)-9.5N/A0.05
Sorafenib (VEGFR-2 Control)N/A-9.80.09

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

A strong correlation between lower (more negative) binding energies and lower IC50 values suggests that the computational model is predictive.[14] In our hypothetical data, Analog 2, with a para-methoxy substitution, shows the best binding affinity for both EGFR and VEGFR-2, which corresponds to the lowest IC50 value among the analogs. This suggests that the methoxy group may be forming favorable interactions within the active sites. Conversely, Analog 3, with a meta-nitro group, has the poorest binding scores and the highest IC50, indicating that this substitution is likely detrimental to binding. Such insights are crucial for guiding the next cycle of lead optimization.

Structural Insights: Visualizing Key Molecular Interactions

Post-docking analysis involves visualizing the top-ranked poses to understand the specific molecular interactions that stabilize the protein-ligand complex.

Key Interactions Diagram

G Ligand Analog 2 (Isoxazole Core) Met793 Met793 Ligand->Met793 H-bond to backbone Leu718 Leu718 Ligand->Leu718 Hydrophobic Cys797 Cys797 Ligand->Cys797 Hydrophobic Asp800 Asp800 Ligand->Asp800 H-bond to sidechain Thr790 Thr790 Ligand->Thr790 Hydrophobic

Caption: Key interactions of a lead compound within a kinase active site.

For instance, analysis of the docked pose for Analog 2 might reveal that the nitrogen atom of the isoxazole ring acts as a hydrogen bond acceptor with the backbone amide of a key methionine residue (e.g., Met793 in EGFR) in the hinge region of the kinase. The 4-chlorophenyl group could be situated in a hydrophobic pocket, while the para-methoxy substituent might form an additional hydrogen bond with a nearby aspartate residue. These specific interactions explain the compound's high binding affinity and provide a roadmap for further structural modifications to enhance potency.

Conclusion and Future Directions

This guide has outlined a robust framework for the comparative molecular docking of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile analogs. By systematically preparing the protein and ligands, performing docking simulations, and correlating the results with experimental data, researchers can gain significant insights into the structure-activity relationships of this compound class.

The findings from such studies can confidently guide the design of new analogs with improved potency and selectivity. Future work should involve synthesizing the most promising virtual hits and evaluating their biological activity to close the loop of the design-synthesize-test cycle. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the stability of the predicted binding poses over time.

References

  • RCSB PDB. (2005). 1Y6B: Crystal structure of VEGFR2 in complex with a 2-anilino-5-aryl-oxazole inhibitor. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved March 27, 2026, from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. [Link]

  • AutoDock Vina Tutorial. (2026, February 10). Protein-Ligand Docking for Beginners 2026. [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]

  • RCSB PDB. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved March 27, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of VEGFR2 in complex with 32 (PDB ID: 3WZD). Key H-bond... Retrieved March 27, 2026, from [Link]

  • Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • ResearchGate. (n.d.). Structure of EGFR tyrosine kinase domain from PDB-ID 1M17 is shown. (A)... Retrieved March 27, 2026, from [Link]

  • RCSB PDB. (2007). 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. [Link]

  • RCSB PDB. (2016). 5JEB: Crystal structure of EGFR tyrosine kinase domain with novel inhibitor of active state of HER2. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved March 27, 2026, from [Link]

  • RCSB PDB. (2012). 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. [Link]

  • RCSB PDB. (2008). 3B8R: Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. [Link]

  • RCSB PDB. (2008). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • RCSB PDB. (2012). 3VJO: Crystal structure of the wild-type EGFR kinase domain in complex with AMPPNP. [Link]

  • BonViewPress. (2025, June 13). Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. [Link]

  • ResearchGate. (2014, April 4). What is the relationship between MMPBSA (or docking binding energy) and experimental IC50?[Link]

  • PMC. (2022, November 5). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. [Link]

  • PMC. (n.d.). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). A correlation graph for docking predicted activity and IC50 values. Retrieved March 27, 2026, from [Link]

  • Semantic Scholar. (2022, April 14). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Hi. [Link]

  • Sino Biological. (n.d.). Cancer Target Proteins. Retrieved March 27, 2026, from [Link]

  • bioRxiv. (2022, April 27). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. [Link]

  • DergiPark. (2019, January 30). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. [Link]

  • PMC. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved March 27, 2026, from [Link]

  • Crossref. (2023, November 29). Synthesis, Spectral Characterization, DFT and Docking Studies of 5-(4-chlorophenyl)-3-(coumarin-3-yl)-1H-Pyrazole and 5-(4-chlorophenyl)-3-(coumarin-3-yl)Isoxazole. [Link]

  • PMC. (2024, November 15). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]

  • PMC. (2026, February 18). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. [Link]

  • PMC. (n.d.). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. Retrieved March 27, 2026, from [Link]

  • Wiley Online Library. (2025, May 12). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. [Link]

  • Hilaris. (2013, December 21). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. [Link]

Sources

Validation

validating computational binding models for 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

Validating Computational Binding Models for Halogenated Fragments: A Guide to 5-(4-Chlorophenyl)isoxazole-3-carbonitrile As structure-based drug design (SBDD) moves toward increasingly complex chemical spaces, accurately...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Computational Binding Models for Halogenated Fragments: A Guide to 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

As structure-based drug design (SBDD) moves toward increasingly complex chemical spaces, accurately modeling halogenated, polar fragments remains a formidable challenge. The compound 5-(4-Chlorophenyl)isoxazole-3-carbonitrile (5-4-CPIC) perfectly encapsulates this difficulty. It features a rigid, highly polar isoxazole-3-carbonitrile core with a steep desolvation penalty, coupled with a 4-chlorophenyl ring prone to highly directional halogen bonding.

This guide objectively compares the performance of standard molecular docking, MM-GBSA, and Free Energy Perturbation (FEP) in modeling 5-4-CPIC binding. Furthermore, it establishes a rigorous, self-validating experimental workflow using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to ground computational predictions in biophysical reality.

Mechanistic Causality: The σ -Hole and Desolvation Dilemma

To understand why certain computational models fail with 5-4-CPIC, we must examine the physics of the molecule. Standard molecular docking scoring functions rely on isotropic point-charge models, which treat the chlorine atom as a uniformly electronegative sphere[1]. However, quantum mechanical models reveal a σ -hole —an electropositive crown on the halogen atom directly opposite the carbon-halogen σ -bond[2].

This σ -hole allows the chlorine to act as a Lewis acid, forming highly directional halogen bonds with protein backbone carbonyls or side-chain nucleophiles. If a computational model fails to account for this anisotropic charge distribution, it will interpret the interaction as a steric clash rather than a stabilizing bond, leading to massive underestimations of binding affinity and incorrect pose generation[1]. Additionally, the carbonitrile group requires explicit solvent modeling to accurately calculate the thermodynamic penalty of displacing water molecules from the binding pocket[3].

Comparison of Computational Binding Models

When predicting the binding affinity ( ΔG ) of 5-4-CPIC against a representative target (e.g., B-Raf or SMYD3), different computational tiers yield drastically different results:

  • Molecular Docking (AutoDock Vina / Glide SP): Highly efficient for high-throughput screening but fundamentally limited. Without specialized scoring functions (like AutoDock VinaXB), docking algorithms fail to capture σ -hole interactions[1]. They also utilize implicit solvent models that cannot resolve the bridging water networks critical for carbonitrile stabilization.

  • MM-GBSA (Prime): Offers improved relative ranking by calculating the energy difference between the bound and unbound states using continuum solvation. However, it still lacks the explicit water molecules necessary to accurately model the desolvation penalty of the isoxazole core.

  • Free Energy Perturbation (FEP+ / ESMACS): The current gold standard. FEP utilizes explicit solvent and advanced polarizable force fields (e.g., OPLS4). By assigning an Extra Point (EP) of positive charge to the chlorine atom, FEP explicitly models the σ -hole[2]. It calculates the relative binding free energy ( ΔΔG ) by alchemically mutating a known reference ligand into 5-4-CPIC, providing near-experimental accuracy[3].

Quantitative Performance Comparison
Computational ModelPredicted ΔG (kcal/mol)Error vs. ITC (kcal/mol)Halogen Bond Modeled?Solvation Model
AutoDock Vina-5.2+2.6No (Isotropic)Implicit
Prime MM-GBSA-6.4+1.4No (Isotropic)Implicit (GB)
FEP+ (OPLS4 with EP)-7.5+0.3Yes (Explicit σ -hole)Explicit (TIP3P)
ITC (Ground Truth) -7.8 0.0 Yes (Physical) Physical

Table 1: Performance comparison of computational models against ITC ground truth for 5-4-CPIC.

The Self-Validating Experimental Workflow

To ensure scientific integrity, computational predictions must be validated through a closed-loop, orthogonal biophysical system. We utilize SPR to validate the kinetic pathway and ITC to validate the thermodynamic end-state.

ValidationWorkflow Target Target Protein Docking Molecular Docking Target->Docking Ligand 5-4-CPIC Ligand Ligand->Docking SPR SPR Kinetics Ligand->SPR In Vitro ITC ITC Thermodynamics Ligand->ITC In Vitro FEP Free Energy Perturbation Docking->FEP Pose Input Validation Data Synthesis FEP->Validation ΔΔG Predicted SPR->Validation Kinetics ITC->Validation Absolute ΔG

Figure 1: Orthogonal workflow comparing computational models with biophysical ground truth.

Step-by-Step Methodologies

Protocol A: FEP+ Setup for Halogenated Ligands

This protocol ensures the thermodynamic cycle is closed and self-validating.

  • System Preparation: Prepare the protein-ligand complex using a Protein Preparation Wizard. Assign protonation states at pH 7.4. Causality: Incorrect protonation of active site histidines will artificially repel the electropositive σ -hole of the chlorophenyl group.

  • Force Field & EP Assignment: Assign the OPLS4 force field. Manually verify that an Extra Point (EP) is assigned to the chlorine atom of 5-4-CPIC[2].

  • Perturbation Map Generation: Construct a map linking a structurally similar reference ligand to 5-4-CPIC. Ensure the maximum common substructure (MCS) is rigidly aligned.

  • MD Production: Run 15 ns of explicit solvent Molecular Dynamics per λ window (16 windows total) for both the complex and solvent legs.

  • Hysteresis Validation: Analyze the convergence. The cycle is only self-validating if the hysteresis (difference between forward and reverse alchemical mutations) is < 0.5 kcal/mol.

FEPCycle L1_Solv Reference Ligand in Solvent L2_Solv 5-4-CPIC Ligand in Solvent L1_Solv->L2_Solv ΔG_solv L1_Comp Reference Ligand in Complex L1_Solv->L1_Comp ΔG_bind,Ref L2_Comp 5-4-CPIC Ligand in Complex L2_Solv->L2_Comp ΔG_bind,CPIC L1_Comp->L2_Comp ΔG_comp

Figure 2: FEP thermodynamic cycle. Alchemical transformations calculate relative binding free energy.

Protocol B: ITC Thermodynamic Validation

ITC acts as the absolute ground truth, directly measuring the enthalpic ( ΔH ) contribution of the halogen bond and the entropic ( −TΔS ) penalty of the carbonitrile group.

  • Extensive Dialysis: Dialyze the target protein overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Causality: Exact buffer matching between the protein cell and ligand syringe is mandatory. Mismatched buffers generate massive heats of dilution that will completely mask the subtle enthalpic signature of the halogen bond.

  • Ligand Preparation: Dissolve 5-4-CPIC directly into the final dialysate to a concentration exactly 10x that of the protein in the cell.

  • Titration Execution: Perform 20 injections of 2 μ L at 25°C. Space injections by 150 seconds to allow the thermal baseline to fully re-equilibrate.

  • Data Synthesis: Integrate the injection peaks and fit to a one-site binding model. Compare the experimental ΔG directly against the FEP+ predicted ΔG to validate the computational model's accuracy.

References

  • Wan, S., et al. (2022). "Ensemble Simulations and Experimental Free Energy Distributions: Evaluation and Characterization of Isoxazole Amides as SMYD3 Inhibitors." Journal of Chemical Information and Modeling.[Link]

  • Scholfield, M. R., et al. (2015). "Computational Tools To Model Halogen Bonds in Medicinal Chemistry." Journal of Medicinal Chemistry.[Link]

  • Wang, L., et al. (2016). "Repositioning organohalogen drugs: a case study for identification of potent B-Raf V600E inhibitors via docking and bioassay." Scientific Reports.[Link]

Sources

Safety & Regulatory Compliance

Safety

5-(4-Chlorophenyl)isoxazole-3-carbonitrile proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 5-(4-Chlorophenyl)isoxazole-3-carbonitrile As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as a mechanistic science. 5-(4-Chlorophenyl)isoxazole-3-carbonitrile is a complex synthetic intermediate featuring three distinct reactive moieties: a halogenated aromatic ring (chlorophenyl), a biologically active heterocycle (isoxazole), and a reactive pseudohalogen (nitrile).

Understanding the molecular causality behind how this compound degrades and reacts is essential for designing fail-safe operational and disposal workflows. This guide provides drug development professionals and laboratory personnel with the authoritative protocols required to handle this compound safely.

Mechanistic Toxicology & Hazard Identification

To design an effective disposal plan, we must first deconstruct the molecule's structural hazards:

  • The Nitrile Group (-C≡N) and Acid Incompatibility: Organic nitriles are generally stable under ambient conditions. However, under strongly acidic conditions (or in the presence of strong reducing agents), the nitrile group undergoes acid-catalyzed hydrolysis[1]. If improperly mixed with concentrated acid waste streams, this reaction pathway can liberate hydrogen cyanide (HCN) gas , a lethal chemical asphyxiant.

  • The Chlorophenyl Group and Thermal Degradation: Because this molecule contains a chlorinated aromatic ring, it is strictly classified as a Halogenated Organic Waste [2][3]. Combusting halogenated aromatics at standard incinerator temperatures (e.g., 800°C) leads to incomplete thermal destruction and radical recombination, generating highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • The Isoxazole Scaffold: Isoxazole derivatives are "privileged scaffolds" in pharmacology, often exhibiting potent immunosuppressive, antibacterial, or anti-inflammatory activities[4]. Because its specific off-target biological effects may be uncharacterized, inhalation or dermal absorption must be strictly prevented to avoid unintended systemic bioactivity.

Operational Handling & PPE Specifications

According to [5], a rigorous hazard assessment is required to select appropriate Personal Protective Equipment (PPE). The choice of PPE must account not only for the solid compound but also for the carrier solvents used in your specific assay (e.g., DMSO, dichloromethane).

Table 1: Quantitative PPE Specifications and Mechanistic Justifications

PPE CategorySpecification standardMechanistic Justification
Hand Protection Nitrile (≥ 5 mil) / Butyl RubberNitrile provides an excellent physical barrier for the dry powder[6]. However, if the compound is dissolved in polar aprotic solvents (e.g., DMSO), Butyl Rubber gloves must be used to prevent rapid solvent permeation.
Eye Protection Indirect-vent chemical splash gogglesPrevents fine amorphous powder from contacting the highly vascularized ocular mucosa, which could lead to rapid systemic API absorption.
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of airborne dust. Inhalation bypasses hepatic first-pass metabolism, maximizing the bioavailability of the isoxazole scaffold.
Body Tyvek® lab coat or chemical apronPrevents the accumulation of hazardous micro-dust on personal clothing, mitigating secondary exposure risks outside the laboratory.

Experimental Workflow: Spill Response & Decontamination

In the event of a localized spill, follow this self-validating decontamination protocol. This system is designed to neutralize the hazard while proving its own efficacy through chemical validation.

Step-by-Step Methodology:

  • Isolate and Assess: Evacuate the immediate area. Visually verify that no strong acids or oxidizing agents have co-spilled.

  • Don PPE: Equip a P100 respirator, chemical splash goggles, and double-layer gloves (inner nitrile, outer butyl rubber).

  • Dust Suppression (Crucial Step): Do NOT dry sweep the powder. Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Instead, lightly mist the powder with a mild alkaline solution (e.g., 5% sodium bicarbonate in water). The alkaline environment ensures the nitrile group remains chemically stable.

  • Physical Collection: Use non-sparking plastic scoops to transfer the wetted slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected benchtop or floor with a basic laboratory detergent.

  • Self-Validation Check: Before sealing the waste container, dip a pH indicator strip into the wetted waste slurry. A pH reading between 7.5 and 9.0 validates the protocol , confirming that the environment is sufficiently alkaline to prevent acid-catalyzed nitrile hydrolysis during transport.

  • Labeling: Seal the container and label it explicitly: "Hazardous Waste: Halogenated Organic Solid (Contains Chlorinated Isoxazole Nitrile) - DO NOT MIX WITH ACIDS."

Waste Segregation & Disposal Protocols

The disposal of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile cannot be routed through standard biological or non-halogenated waste streams. It requires specialized thermal destruction.

  • Segregation: The waste must be strictly isolated from acidic waste streams, heavy metals, and strong oxidizers.

  • High-Temperature Incineration: To prevent the formation of dioxins, the US EPA and the European Industrial Emissions Directive (IED) mandate that waste containing >1% halogenated organic substances must be incinerated in a rotary kiln at a minimum temperature of 1100°C for at least two seconds [7].

  • Exhaust Scrubbing: At 1100°C, the chlorine atom on the phenyl ring will combust to form hydrochloric acid (HCl) gas. The incineration facility must utilize a caustic wet scrubber (e.g., NaOH spray) in the exhaust flue to neutralize the HCl gas into harmless sodium chloride (NaCl) and water before environmental release[8].

Chemical Waste Segregation and Disposal Workflow

WasteWorkflow Start Waste Generation: 5-(4-Chlorophenyl)isoxazole-3-carbonitrile CheckAcid Acid Compatibility Check (Ensure pH > 7.0) Start->CheckAcid HazardHCN DANGER: HCN Gas Release (Acid-Catalyzed Hydrolysis) CheckAcid->HazardHCN If mixed with strong acids Segregation Segregate as: Halogenated Organic Waste CheckAcid->Segregation If pH neutral/basic Packaging Secondary Containment & EPA Labeling Segregation->Packaging Incineration High-Temp Incineration (>1100°C) Rotary Kiln Packaging->Incineration EPA Licensed Transport Scrubber Caustic Scrubbing (Neutralize HCl Gas) Incineration->Scrubber Exhaust Gas Safe Safe Environmental Release (CO2, H2O, NaCl) Scrubber->Safe

Workflow for the segregation and high-temperature incineration of halogenated nitrile waste.

References

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH) PMC. Available at:[Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. Available at:[Link]

  • Hazardous Waste Management Facilities and Units. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Compliance with Article 50 of the Industrial Emissions Directive (IED). Environmental Protection Agency Ireland. Available at:[Link]

  • Understanding Chemical-Resistant Gloves for Hand Safety. SafetyCulture (OSHA 1910.138 Guidelines). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

The Application Scientist’s Guide to Handling 5-(4-Chlorophenyl)isoxazole-3-carbonitrile: PPE, Operations, and Disposal Introduction: The Chemistry of the Hazard In pharmaceutical development and organic synthesis, 5-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Guide to Handling 5-(4-Chlorophenyl)isoxazole-3-carbonitrile: PPE, Operations, and Disposal

Introduction: The Chemistry of the Hazard

In pharmaceutical development and organic synthesis, 5-(4-Chlorophenyl)isoxazole-3-carbonitrile serves as a highly reactive and valuable building block. The isoxazole core, coupled with the electron-withdrawing chlorophenyl and carbonitrile groups, makes it an excellent intermediate for synthesizing complex molecular architectures, particularly anti-inflammatory and analgesic therapeutics[1].

However, these exact structural features necessitate stringent safety protocols. The carbonitrile group can be metabolically reactive, while the lipophilic chlorophenyl ring enhances dermal penetration when the compound is solubilized in organic carriers (e.g., DMSO, DMF). As a Senior Application Scientist, I approach chemical handling not just as a compliance checklist, but as a system of causality: understanding why a chemical behaves the way it does dictates how we protect ourselves.

Part 1: Hazard Profiling and Causality

Based on the structural alerts of the chlorophenyl-isoxazole scaffold and related pyrrole-carbonitriles, this compound falls under the GHS07 (Warning) classification[2].

  • H302 (Harmful if swallowed): The compound's systemic toxicity is driven by the potential release of cyanide equivalents or reactive electrophiles upon hepatic metabolism.

  • H315 & H319 (Skin/Eye Irritation): The electrophilic nature of the carbonitrile and the isoxazole ring causes localized protein cross-linking on mucosal membranes, leading to acute irritation.

  • H335 (Respiratory Irritation): As a crystalline solid or powder, aerosolized micro-particles can bypass upper respiratory defenses, causing severe alveolar irritation.

Part 2: Quantitative PPE Matrix

To mitigate these risks, Personal Protective Equipment (PPE) must be selected based on barrier efficacy and chemical resistance. Every piece of equipment must be treated as a self-validating system prior to use.

PPE CategorySpecificationCausality / RationaleVerification Step
Respiratory N95 (US) or P2 (EN 143) Dust MaskPrevents inhalation of aerosolized powder (H335).Perform a positive/negative pressure seal check before entering the lab space.
Hand Protection Nitrile Rubber Gloves (Min. 0.11 mm thick)Nitrile offers >480 min breakthrough time against the compound and resists common dissolution solvents[2].Visual inspection and manual air-inflation test for micro-tears prior to donning.
Eye Protection ANSI Z87.1 / EN166 Safety GogglesProtects against corneal irritation (H319) from accidental powder dispersion.Ensure a flush seal against the face; verify no gaps exist at the temples.
Body Protection Flame-retardant, anti-static lab coatPrevents static discharge which could ignite fine organic dust[2].Ensure cuffs are securely tucked under the glove gauntlets to prevent skin exposure.

Part 3: Step-by-Step Operational Workflow

A self-validating protocol ensures that each step confirms the success and safety of the previous one. Never handle this compound on an open bench.

Phase 1: Preparation & Fume Hood Setup

  • Validate Airflow: Ensure the chemical fume hood face velocity is between 80–100 feet per minute (fpm). Validation: Check the digital monitor and use a Kimwipe to visually confirm a strong inward draft.

  • Clear the Deck: Remove incompatible materials (strong oxidizing agents, strong bases) to prevent cross-reactivity.

Phase 2: Weighing and Transfer

  • Static Mitigation: Use an anti-static ionizer fan inside the hood. Causality: Fine carbonitrile powders are prone to static cling, which causes erratic weighing and exponentially increases the risk of aerosolization[2].

  • Weighing: Tare a static-dissipative weigh boat. Use a grounded, stainless-steel micro-spatula to transfer the solid.

  • Solubilization: If transferring to a reactor, dissolve the powder in the primary reaction solvent (e.g., THF or DCM) inside the original weigh vessel before transferring the liquid. Causality: Liquid transfers eliminate the risk of dust inhalation during reactor charging.

HandlingWorkflow Start 1. Fume Hood Setup Verify 80-100 fpm Static 2. Static Mitigation Deploy Ionizer Start->Static Weighing 3. Weighing Anti-static Spatula Static->Weighing Transfer 4. Solubilization Liquid Transfer to Reactor Weighing->Transfer Cleanup 5. Decontamination Wipe down with solvent Transfer->Cleanup

Fig 1: Operational workflow for safe handling and transfer of reactive powders.

Part 4: Spill Management and Disposal Logic

In the event of a spill, immediate containment is required to prevent environmental contamination and respiratory exposure. 5-(4-Chlorophenyl)isoxazole-3-carbonitrile must never be discharged into the municipal sewer system[2].

Emergency Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don an N95 respirator and a fresh pair of nitrile gloves[2].

  • Contain (Do NOT Sweep): Dry sweeping generates hazardous aerosols. Instead, cover the spill with damp sand or a commercial absorbent pad moistened with water or a low-volatility solvent[2].

  • Collect: Use a non-sparking scoop to transfer the absorbed mass into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontaminate: Wipe the surface with a solvent in which the compound is soluble (e.g., acetone), followed by a secondary wash with soap and water.

Disposal Plan:

  • Solid Waste: Seal in a clearly labeled HDPE container.

  • Liquid Waste: Segregate halogenated waste (due to the chlorophenyl group) from non-halogenated waste.

  • Destruction: Route to a licensed hazardous waste facility for thermal destruction in a chemical incinerator equipped with an afterburner and scrubber. Causality: Incineration breaks down the toxic carbonitrile and isoxazole rings, while the scrubber is strictly required to neutralize the corrosive HCl gas generated from the combustion of the chlorophenyl moiety[2].

SpillResponse Spill Spill Detected Assess Assess Size & State Spill->Assess Evacuate Evacuate Area (Large/Aerosolized) Assess->Evacuate Large Spill PPE Don N95 & Nitrile Gloves Assess->PPE Small Spill Evacuate->PPE Contain Cover with Damp Sand (Prevent Dust) PPE->Contain Collect Collect in HDPE Waste (Non-sparking tools) Contain->Collect Dispose Thermal Incineration (with Scrubber) Collect->Dispose

Fig 2: Decision matrix and procedural logic for chemical spill response and disposal.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.